molecular formula C7H8ClNO2 B082133 3-Aminobenzoic acid hydrochloride CAS No. 15151-51-6

3-Aminobenzoic acid hydrochloride

Cat. No.: B082133
CAS No.: 15151-51-6
M. Wt: 173.6 g/mol
InChI Key: PTTMMENRLMBXGK-UHFFFAOYSA-N
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Description

3-Aminobenzoic acid hydrochloride is a valuable building block in scientific research, particularly in the fields of medicinal chemistry and materials science. Its primary research application lies in the synthesis of peptidomimetics, which are molecules that mimic the biological activity of natural peptides. Studies have utilized the 3-aminobenzoic acid (3-ABA) scaffold to construct various tri-, tetra-, penta-, and hexapeptidomimetic structures. The incorporation of this scaffold into antimicrobial peptidomimetics has been shown to confer enhanced hydrolytic stability and increased antibacterial activity against drug-resistant bacterial strains, while simultaneously reducing cytotoxicity compared to their linear peptide counterparts . Beyond its role in drug design, 3-aminobenzoic acid and its isomers are investigated for their properties as corrosion inhibitors for mild steel in acidic environments. Research indicates that these compounds, which feature both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups connected by a conjugated aromatic ring, adsorb spontaneously onto metal surfaces. The inhibition efficiency is tied to the presence of the carboxylic acid group and the aromatic system, which facilitate this adsorption process and help protect the metal from deterioration . This makes this compound a compound of interest for industrial corrosion prevention research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobenzoic acid;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMMENRLMBXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164800
Record name 3-Aminobenzoic acid hydrochloride
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-51-6
Record name Benzoic acid, 3-amino-, hydrochloride (1:1)
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Record name 3-Aminobenzoic acid hydrochloride
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Record name 3-Aminobenzoic acid hydrochloride
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Record name 3-aminobenzoic acid hydrochloride
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminobenzoic acid hydrochloride is the hydrochloride salt of 3-aminobenzoic acid, an aromatic amino acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dye manufacturing. Understanding its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, and application in experimental and industrial settings. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical environments.

PropertyValueSource(s)
IUPAC Name 3-aminobenzoic acid;hydrochloride[1]
Synonyms 3-Aminobenzoic acid HCl, m-Aminobenzoic acid hydrochloride[1]
CAS Number 15151-51-6[1]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1]
Appearance White to faint brown powder or crystals
Melting Point 260-280 °C (with decomposition)
Solubility (of free acid) Slightly soluble in water (5.9 g/L at 15 °C). Soluble in boiling water, hot alcohol, acetone, and ether.[2][3]
pKa (of free acid) 3.07 (carboxyl group); 4.79 (amino group)[2]

Note: Solubility and pKa data are often reported for the free acid (3-Aminobenzoic acid). The hydrochloride salt form is expected to have significantly higher aqueous solubility due to the protonated amine group.

Molecular Structure and Protonation State

This compound is formed through the acid-base reaction between the amino group of 3-aminobenzoic acid and hydrochloric acid. The amino group acts as a base, accepting a proton (H⁺) from HCl to form an ammonium salt. This protonation is a reversible equilibrium process.

Protonation_Relationship Chemical Equilibrium of this compound Formation cluster_reactants Reactants cluster_product Product FreeBase 3-Aminobenzoic Acid (H₂N-C₆H₄-COOH) Salt This compound ([H₃N⁺]-C₆H₄-COOH Cl⁻) FreeBase->Salt + HCl HCl Hydrochloric Acid (HCl) Salt->FreeBase - HCl

Formation of the hydrochloride salt from the free base.

Experimental Protocols

Accurate determination of physical properties requires standardized and reproducible experimental methods. The following sections detail the protocols for measuring key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method is a widely used, straightforward technique for this purpose.[4]

Principle: A small, powdered sample is heated at a controlled rate inside a sealed capillary tube. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (finely powdered)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample tube and begin heating slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Melting_Point_Workflow Workflow for Melting Point Determination start Start prepare Prepare Dry, Powdered Sample start->prepare load Load 2-3 mm of Sample into Capillary Tube prepare->load place Place Tube in Apparatus load->place heat_fast Heat Rapidly for Approximate M.P. place->heat_fast cool Cool Apparatus >20°C Below Approx. M.P. heat_fast->cool heat_slow Heat Slowly (1-2°C / min) cool->heat_slow observe Observe and Record Melting Range (T1-T2) heat_slow->observe end_node End observe->end_node

Experimental workflow for capillary melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing highly accurate and reliable data.[7]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[7][8]

Apparatus:

  • Thermostatic shaker bath or incubator

  • Flasks with airtight seals (e.g., screw-cap vials)

  • Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Calibrated balance and volumetric glassware

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a flask. The excess solid ensures that saturation can be achieved.

  • Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let undissolved solids settle. Carefully withdraw a sample of the supernatant. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed quickly and at the experimental temperature to prevent precipitation or further dissolution.[8]

  • Analysis: Dilute the clear, saturated solution with a known volume of solvent. Determine the concentration of the solute using a pre-calibrated analytical method, such as UV-Vis spectroscopy.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.

Solubility_Workflow Workflow for Solubility Determination (Shake-Flask) start Start add_excess Add Excess Solid to Known Volume of Solvent start->add_excess agitate Seal and Agitate at Constant Temperature add_excess->agitate equilibrate Allow to Equilibrate (e.g., 24-48h) agitate->equilibrate separate Separate Saturated Solution from Solid (Filter/Centrifuge) equilibrate->separate analyze Analyze Solute Concentration (e.g., UV-Vis, HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Experimental workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid. For this compound, two pKa values are relevant: one for the carboxylic acid group and one for the protonated amino group. Potentiometric titration is a precise method for their determination.[9]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored continuously as the titrant is added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10][11]

Apparatus:

  • Calibrated pH meter with an electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

  • Data Collection: Continue the titration well past the equivalence point(s), which are identified by sharp increases in pH.

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination:

    • Identify the volume of NaOH required to reach each equivalence point (Veq).

    • The pKa is determined at the half-equivalence point (Veq/2).

    • Locate the volume corresponding to Veq/2 on the x-axis of the titration curve and find the corresponding pH on the y-axis. This pH value is the pKa.[11][12]

pKa_Workflow Workflow for pKa Determination by Titration start Start prepare Prepare Analyte Solution of Known Concentration start->prepare calibrate Calibrate pH Meter with Standard Buffers prepare->calibrate titrate Titrate with Standardized Base (NaOH) in Increments calibrate->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot identify_veq Identify Equivalence Point(s) (Veq) plot->identify_veq identify_half_veq Locate Half-Equivalence Point(s) (Veq/2) identify_veq->identify_half_veq determine_pka Determine pKa (pH at Veq/2) identify_half_veq->determine_pka end_node End determine_pka->end_node

Experimental workflow for potentiometric pKa determination.

References

A Comprehensive Technical Guide to 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15151-51-6

For researchers, scientists, and professionals in drug development, 3-Aminobenzoic acid hydrochloride is a key chemical intermediate with diverse applications. This technical guide provides an in-depth overview of its properties, synthesis, analytical methods, and its role in pharmaceutical research, presenting data in a structured and accessible format for laboratory and development use.

Physicochemical Properties

This compound is the hydrochloride salt of 3-Aminobenzoic acid. The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and water solubility compared to its free base form. It typically appears as a white to faint brown powder or crystalline solid.

The quantitative physicochemical properties of this compound and its parent compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 15151-51-6[1][2]
Molecular Formula C₇H₈ClNO₂[1][2]
Molecular Weight 173.60 g/mol [1][3]
Melting Point 260-280 °C (with decomposition)[4]
Appearance White to faint brown powder or crystals
pKa (of 3-Aminobenzoic acid) 3.07 (carboxyl); 4.79 (amino)[5]
Solubility (of 3-Aminobenzoic acid) Water: 5.9 g/L at 15°C; Soluble in acetone, boiling water, hot alcohol.[5][6]
InChI Key PTTMMENRLMBXGK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C(=O)O.Cl[1]

Note: The pKa and solubility data are for the parent compound, 3-Aminobenzoic acid. The hydrochloride salt is expected to have significantly higher solubility in aqueous solutions.

Synthesis and Purification

The preparation of this compound is typically achieved through the reaction of 3-Aminobenzoic acid with hydrochloric acid. A common method involves dissolving the free base in a suitable solvent and introducing anhydrous hydrogen chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the formation of amine hydrochlorides.

Materials:

  • 3-Aminobenzoic acid

  • Anhydrous solvent (e.g., diethyl ether, isopropanol, or tetraethylene glycol dimethyl ether)

  • Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)

  • Reaction flask with a gas inlet and magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • In a clean, dry reaction flask, dissolve 1 mole equivalent of 3-Aminobenzoic acid in a minimal amount of the chosen anhydrous solvent with stirring.

  • Cool the resulting solution in an ice bath to manage any exothermic reaction.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise. A precipitate of this compound should form.

  • Continue the addition of HCl until no further precipitation is observed, ensuring a slight excess (typically 1.1 to 1.2 mole equivalents) to drive the reaction to completion.

  • After the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Dry the purified this compound under vacuum or in a desiccator to a constant weight.

G cluster_synthesis Synthesis Workflow start Dissolve 3-Aminobenzoic Acid in Anhydrous Solvent cool Cool Solution in Ice Bath start->cool add_hcl Introduce Anhydrous HCl (gas or solution) cool->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate stir Stir for 30-60 min precipitate->stir filter Vacuum Filtration stir->filter wash Wash with Cold Anhydrous Solvent filter->wash dry Dry Under Vacuum wash->dry end Purified 3-Aminobenzoic Acid HCl dry->end

Caption: Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of aminobenzoic acid isomers and related compounds. A reversed-phase method with a mixed-mode column can effectively separate these compounds based on differences in hydrophobicity and ionic character.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of 3-Aminobenzoic acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., Reversed-Phase/Cation-Exchange like Primesep 100 or similar)

  • Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid buffer

  • Mobile Phase B: Acetonitrile

  • Standard solution of this compound of known concentration

  • Sample solution for analysis

Procedure:

  • Preparation of Mobile Phase: Prepare the aqueous and organic mobile phases and degas them thoroughly.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Standard Injection: Inject a known volume (e.g., 10 µL) of the standard solution to determine the retention time and peak area.

  • Sample Injection: Inject the same volume of the sample solution.

  • Elution: Run a gradient elution to separate the components. For example, a linear gradient from 5% to 50% Mobile Phase B over 15 minutes may be effective. The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.[7]

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 300 nm).

  • Quantification: Compare the peak area of the analyte in the sample to the peak area of the standard to determine its concentration.

G cluster_hplc HPLC Analysis Workflow prep Prepare Mobile Phase and Standard/Sample Solutions equilibrate Equilibrate Column prep->equilibrate inject Inject Sample equilibrate->inject separate Gradient Elution (Separation on Column) inject->separate detect UV Detection separate->detect analyze Data Analysis (Retention Time, Peak Area) detect->analyze

Caption: General workflow for HPLC analysis.

Applications in Drug Development and Peptide Synthesis

3-Aminobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. They are utilized in the synthesis of various pharmaceuticals, including dyes and active pharmaceutical ingredients (APIs).[8] One notable application is in peptide synthesis, where it can be incorporated as a non-natural amino acid to create peptidomimetics with enhanced stability or specific conformational properties.

Experimental Protocol: Incorporation into a Peptide Chain (Solid-Phase Peptide Synthesis)

This protocol outlines the general steps for incorporating a non-natural amino acid like 3-Aminobenzoic acid into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected 3-Aminobenzoic acid

  • Solid-phase resin (e.g., Wang or Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU, and a base like DIPEA

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/Water)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • First Amino Acid Coupling: If starting a new peptide, couple the first Fmoc-amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using the 20% piperidine solution. Wash the resin thoroughly with DMF.

  • Coupling of 3-Aminobenzoic Acid: a. Pre-activate a solution of Fmoc-3-Aminobenzoic acid (e.g., 3 equivalents) with coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test.

  • Wash: Wash the resin extensively with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids to build the desired peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the final amino acid.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

G cluster_spps Solid-Phase Peptide Synthesis Cycle resin Start: Resin with N-Fmoc Protected Peptide deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 Wash (DMF) deprotect->wash1 couple 2. Coupling (Fmoc-3-ABA-OH + Activator) wash1->couple wash2 Wash (DMF) couple->wash2 resin_plus_1 Result: Resin with Elongated Peptide wash2->resin_plus_1 Repeat Cycle

Caption: Core cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Synthesis of 3-Aminobenzoic Acid Hydrochloride from 3-Nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-aminobenzoic acid hydrochloride from 3-nitrobenzoic acid via a tin(II) chloride or metallic tin reduction in the presence of hydrochloric acid. This established method is a staple in organic synthesis, offering a reliable route to an important building block for pharmaceuticals and other fine chemicals. This document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow to aid researchers, scientists, and drug development professionals in their laboratory work.

Introduction

3-Aminobenzoic acid and its hydrochloride salt are versatile intermediates in the chemical and pharmaceutical industries. The conversion of the nitro functional group to an amino group is a fundamental transformation in organic chemistry. The reduction of an aromatic nitro compound is a common method for the preparation of aromatic amines.[1][2][3] This guide focuses on the robust and widely used method of reducing 3-nitrobenzoic acid using tin (Sn) and hydrochloric acid (HCl).[1][2] This process, while traditional, remains a cost-effective and efficient means of production.

This document will provide a detailed experimental procedure, safety precautions, and characterization data for the starting material and the final product. The information is intended to be a practical resource for laboratory-scale synthesis.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for safe handling, accurate measurements, and successful synthesis.

Property3-Nitrobenzoic AcidThis compound
Molecular Formula C₇H₅NO₄C₇H₈ClNO₂
Molar Mass 167.12 g/mol 173.60 g/mol
Appearance Off-white to yellowish crystalline powderWhite to off-white crystalline powder
Melting Point 139-142 °C~260-280 °C (decomposes)
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, etherSoluble in water
CAS Number 121-92-615151-51-6

Reaction Scheme and Mechanism

The core of this synthesis is the reduction of the nitro group (-NO₂) of 3-nitrobenzoic acid to an amino group (-NH₂) using a metal in an acidic medium. In this case, tin metal acts as the reducing agent in the presence of hydrochloric acid.

Reaction Scheme:

3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Aminobenzoic_Acid_Hydrochloride This compound 3-Nitrobenzoic_Acid->3-Aminobenzoic_Acid_Hydrochloride Reduction Reagents Sn, conc. HCl

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds through a series of electron and proton transfers. The tin metal is oxidized, while the nitro group is reduced. The acidic environment provided by the hydrochloric acid is essential for the reaction to proceed and for the final product to be isolated as its hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using tin and hydrochloric acid.[1]

4.1. Materials and Equipment

  • 3-Nitrobenzoic acid

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flask

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Ice bath

4.2. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 10.0 g (0.06 mol) of 3-nitrobenzoic acid and 21.0 g (0.18 mol) of granulated tin.

  • Addition of Acid: Carefully add 50 mL of concentrated hydrochloric acid to the flask. Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and may produce fumes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the tin metal.

  • Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath. In a separate beaker, prepare a solution of 25 g of sodium hydroxide in 60 mL of water. Caution: The dissolution of NaOH is highly exothermic. Allow this solution to cool to room temperature and then in an ice bath.

  • Precipitation of Tin Hydroxide: Slowly and with vigorous stirring, add the cold sodium hydroxide solution to the cooled reaction mixture. This will neutralize the excess acid and precipitate tin salts as tin(IV) hydroxide. The mixture should be strongly alkaline (check with pH paper).

  • Isolation of the Free Amine (Optional Intermediate Step): The free 3-aminobenzoic acid may precipitate at this stage. It can be isolated by vacuum filtration. However, for the hydrochloride salt, proceed to the next step.

  • Purification and Formation of Hydrochloride: To isolate the this compound, the crude reaction mixture (after reflux and cooling) can be filtered to remove any unreacted tin. The filtrate is then cooled in an ice bath, and the precipitated this compound is collected by vacuum filtration.

  • Recrystallization: The crude this compound can be recrystallized from a minimal amount of hot water or dilute hydrochloric acid to improve purity. Dissolve the solid in hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold distilled water. Dry the product in a desiccator or a vacuum oven at a low temperature.

4.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme care.

  • The reaction can be exothermic; control the rate of addition and heating.

Data Presentation

The following table summarizes the expected quantitative data for this synthesis based on typical laboratory results for similar reactions.

ParameterValue
Theoretical Yield ~10.4 g
Typical Actual Yield 7.8 - 9.4 g (75-90%)
Purity (by titration) >98%
Reaction Time 1-2 hours
Reaction Temperature Reflux temperature of concentrated HCl

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

A 1. Combine Reactants (3-Nitrobenzoic Acid, Tin) B 2. Add Concentrated HCl A->B C 3. Reflux (1-2 hours) B->C D 4. Cool Reaction Mixture C->D E 5. Filter (remove excess tin) D->E F 6. Cool Filtrate (Ice Bath) E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Recrystallize (from hot water/dilute HCl) G->H I 9. Isolate Pure Product (Vacuum Filtration) H->I J 10. Dry Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point Determination: Compare the observed melting point (with decomposition) to the literature value.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group peaks (~1530 and 1350 cm⁻¹) from the starting material and the appearance of N-H stretching peaks (~3200-3400 cm⁻¹) and the N-H bend (~1600 cm⁻¹) in the product. The carboxylic acid O-H and C=O stretches will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product.

Conclusion

The synthesis of this compound from 3-nitrobenzoic acid using tin and hydrochloric acid is a classic and effective method. This guide provides a detailed protocol and essential data to facilitate its successful implementation in a laboratory setting. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

3-Aminobenzoic acid hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 3-Aminobenzoic acid hydrochloride, a key intermediate in pharmaceutical and chemical research.

Core Molecular Data

This compound is the hydrochloride salt of 3-aminobenzoic acid. The addition of hydrogen chloride increases its stability and solubility in certain solvents, making it a versatile reagent in various synthetic applications.

PropertyValueReferences
Molecular Formula C₇H₇NO₂·HCl[1]
Molecular Weight 173.60 g/mol [1]
CAS Number 15151-51-6[2]
Appearance White to faint brown powder or crystals
Synonyms m-Aminobenzoic acid hydrochloride, 3-Carboxyaniline hydrochloride[2]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by the conversion to its hydrochloride salt. Below are two common protocols for the reduction step.

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid

This method is favored for its clean reaction profile and high yields.[3]

Materials:

  • 3-Nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 3-nitrobenzoic acid in a suitable solvent like methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of less than 100 psig.[4]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • The resulting filtrate contains 3-aminobenzoic acid.

Protocol 2: Reduction of 3-Nitrobenzoic Acid using Tin and Hydrochloric Acid

This classical method is a robust alternative to catalytic hydrogenation.

Materials:

  • 3-Nitrobenzoic acid

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Combine 3-nitrobenzoic acid and granulated tin in a round bottom flask.

  • Slowly add concentrated hydrochloric acid to the flask.

  • Set up the apparatus for reflux and heat the mixture. The reaction is typically refluxed for about 30 minutes or until the tin is mostly dissolved.[5]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully add a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The product, 3-aminobenzoic acid, will be in the aqueous layer.

  • The 3-aminobenzoic acid can then be isolated from the reaction mixture.

Conversion to this compound

The final step involves the formation of the hydrochloride salt from the synthesized 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Anhydrous solvent (e.g., diethyl ether, ethanol)

  • Anhydrous hydrogen chloride (gas or solution in an anhydrous solvent)

Procedure:

  • Dissolve the crude 3-aminobenzoic acid in a suitable anhydrous solvent.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.[6]

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of this compound via catalytic hydrogenation.

G cluster_reduction Step 1: Reduction of 3-Nitrobenzoic Acid cluster_salt_formation Step 2: Hydrochloride Salt Formation cluster_purification Step 3: Purification A Dissolve 3-Nitrobenzoic Acid in Methanol B Add 10% Pd/C Catalyst A->B C Purge with N₂ and Introduce H₂ Gas B->C D Stir at Room Temperature C->D E Monitor H₂ Uptake D->E F Filter to Remove Catalyst E->F G Dissolve 3-Aminobenzoic Acid in Anhydrous Ether F->G Filtrate containing 3-Aminobenzoic Acid H Bubble Anhydrous HCl Gas G->H I Precipitation of Hydrochloride Salt H->I J Filter Precipitate I->J K Wash with Cold Anhydrous Ether J->K L Dry Under Vacuum K->L M M L->M Final Product: 3-Aminobenzoic Acid HCl

Caption: Workflow for the synthesis of this compound.

References

Solubility Profile of 3-Aminobenzoic Acid Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-aminobenzoic acid hydrochloride. Due to the limited availability of quantitative solubility data for the hydrochloride salt in public literature, this guide also includes solubility data for the parent compound, 3-aminobenzoic acid, to provide a broader context. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise and reliable data.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for 3-aminobenzoic acid and its hydrochloride salt in various solvents. It is important to note that the solubility of amine salts is highly dependent on the pH and ionic strength of the aqueous medium.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Data not available in searched literature.

Table 2: Solubility of 3-Aminobenzoic Acid

SolventTemperature (°C)Solubility ( g/100 mL)
Water150.59[1]
Acetone11.37.87[2]
Benzene250.014[2]
Benzene300.35[2]
Benzene400.7[2]
Chloroform120.047[2]
Ethanol (95%)12.53.69[2]
Methanol10.55.06

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed protocols for two common and reliable methods for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100 mL.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[5][6]

Objective: To determine the mass of this compound dissolved in a known mass of solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

  • Sample Collection: After equilibration and sedimentation, carefully decant a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Weighing the Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Drying to a Constant Weight: Continue heating until all the solvent has evaporated and the weight of the evaporating dish with the solid residue is constant.

  • Weighing the Residue: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

  • Calculation:

    • Mass of the solvent = (Mass of the evaporating dish + solution) - (Mass of the evaporating dish + solid residue)

    • Solubility = (Mass of the solid residue / Mass of the solvent) * 100. The result is expressed as g of solute per 100 g of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid mix Mix Solid and Solvent prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature mix->shake sediment Sedimentation shake->sediment centrifuge Centrifugation sediment->centrifuge filter Filtration centrifuge->filter dilute Dilution filter->dilute quantify Quantification (e.g., UV-Vis) dilute->quantify

Caption: Experimental workflow for shake-flask solubility determination.

References

An In-depth Technical Guide to the Acidity and pKa of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties and pKa values of 3-aminobenzoic acid hydrochloride. The document details the dissociation equilibria of the molecule, presents relevant pKa data in a structured format, and offers detailed experimental protocols for the determination of these values, which are critical for understanding the behavior of this compound in various chemical and biological systems.

Introduction to Acidity and Dissociation

3-Aminobenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. When prepared as a hydrochloride salt, the amino group is protonated, forming an ammonium salt. This results in a diprotic acid, which dissociates in two distinct steps in an aqueous solution. The two relevant equilibrium constants, pKa1 and pKa2, correspond to the deprotonation of the carboxylic acid and the protonated amino group (-NH3+), respectively. The existence of a zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated, is a key feature of its chemistry in solution.

Dissociation Equilibria of this compound

The dissociation of this compound in an aqueous solution can be visualized as a two-step process. The first equilibrium involves the loss of a proton from the carboxylic acid group, and the second involves the loss of a proton from the protonated amino group.

Dissociation_Equilibria fully_protonated 3-Carboxyanilinium (Fully Protonated) zwitterion Zwitterion fully_protonated->zwitterion pKa1 fully_deprotonated 3-Aminobenzoate (Fully Deprotonated) zwitterion->fully_deprotonated pKa2

Caption: Dissociation pathway of this compound.

Quantitative pKa Data

The acidity of 3-aminobenzoic acid is characterized by two distinct pKa values. These values can vary slightly depending on the experimental conditions such as temperature and ionic strength. The following table summarizes the reported pKa values.

Ionizable GrouppKa Value (Range)Description
Carboxylic Acid (-COOH)3.07 - 3.1Dissociation of the carboxylic acid proton.
Ammonium (-NH3+)4.78 - 4.8Dissociation of the proton from the amino group.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for characterizing the physicochemical properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values are determined from the inflection points of the resulting titration curve.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (10 mL or 25 mL).

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Standardized 0.1 M hydrochloric acid (HCl) solution.

  • This compound sample.

  • Deionized water.

  • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.

  • Initial Acidification: Add a known volume (e.g., 20 mL) of the sample solution to a beaker. If starting from the neutral form, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure the molecule is fully protonated.

  • Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid, two inflection points will be observed.

Potentiometric_Titration_Workflow start Start prep_sample Prepare 1 mM Sample Solution start->prep_sample acidify Acidify to pH ~2 with 0.1 M HCl prep_sample->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record_ph Record pH after each addition titrate->record_ph record_ph->titrate Continue until pH ~12 plot_data Plot pH vs. Volume of NaOH record_ph->plot_data Titration complete determine_pka Determine pKa at half-equivalence points plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of the sample at various pH values, the pKa can be determined.

Apparatus and Reagents:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • pH meter.

  • A series of buffer solutions with known pH values covering the range around the expected pKa values.

  • Stock solution of this compound of known concentration.

Procedure:

  • Determine Absorption Maxima: Prepare two solutions of the sample, one at a very low pH (e.g., pH 1, fully protonated form) and one at a very high pH (e.g., pH 12, fully deprotonated form). Scan the UV-Vis spectrum for each to determine the wavelength of maximum absorbance (λmax) for each species.

  • Prepare Sample Series: Prepare a series of solutions by adding a small, constant amount of the stock solution to a series of buffer solutions of different, precisely known pH values.

  • Measure Absorbance: Measure the absorbance of each solution at the λmax determined in step 1.

  • Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form. A plot of pH versus log[(A - A_B) / (A_A - A)] will yield a straight line with a y-intercept equal to the pKa.

Topic: 3-Aminobenzoic Acid vs. 3-Aminobenzoic Acid Hydrochloride: Core Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This guide provides a detailed comparison of 3-Aminobenzoic acid and its hydrochloride salt, offering insights into their distinct chemical properties, applications, and relevant experimental considerations for researchers, scientists, and professionals in drug development.

Introduction and Core Structural Differences

3-Aminobenzoic acid (3-ABA), also known as m-aminobenzoic acid, is an amphoteric molecule possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) attached to a benzene ring.[1][2] This dual functionality allows it to react as either an acid or a base.

3-Aminobenzoic acid hydrochloride (3-ABA HCl) is the salt form, created by reacting 3-ABA with hydrochloric acid. In this form, the amino group is protonated to form an ammonium cation (-NH₃⁺), which is ionically bonded to a chloride anion (Cl⁻).[3] This fundamental structural change significantly alters the molecule's physical and chemical properties.

The conversion between these two forms is a simple acid-base reaction, which is central to understanding their different behaviors in experimental settings.

Caption: Acid-base equilibrium between 3-Aminobenzoic acid and its hydrochloride salt.

Comparative Physicochemical Properties

The protonation of the amino group leads to significant differences in the macroscopic properties of the two compounds. Key quantitative data are summarized below for direct comparison.

Property3-Aminobenzoic AcidThis compound
Molecular Formula C₇H₇NO₂[4][5]C₇H₇NO₂ · HCl (or C₇H₈ClNO₂)[3][6]
Molecular Weight 137.14 g/mol [4][7]173.60 g/mol [3][6]
Appearance White to light beige crystalline powder[1][8]White to faint brown powder or crystals
Melting Point 173-180 °C[1][4][9]260-286 °C (with decomposition)[10][11]
CAS Number 99-05-8[4][9]15151-51-6[6]

Solubility Profile

The most significant practical difference for researchers is solubility. The conversion of the relatively nonpolar free base into a salt dramatically increases its polarity and, consequently, its solubility in polar solvents like water.

CompoundWater SolubilityComments
3-Aminobenzoic Acid Slightly soluble (~5.9 g/L at 15 °C)[4][9][12]Soluble in hot water, hot alcohol, acetone, and ether.[1][12] Its limited aqueous solubility at neutral pH is due to the uncharged amine group.
This compound Highly SolubleAs an ionic salt, it readily dissolves in water. This high aqueous solubility is crucial for preparing stock solutions for biological assays or aqueous-phase reactions.

Acidity, Basicity, and Reactivity

3-Aminobenzoic Acid: As an amphoteric substance, it has two dissociation constants (pKa).

  • pKa₁ ≈ 3.07: This corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻).[1]

  • pKa₂ ≈ 4.79: This corresponds to the protonation of the amino group (-NH₂ → -NH₃⁺).[1] The free amino group is nucleophilic and can participate in reactions typical of anilines, such as diazotization, acylation, and alkylation. It is a common building block in organic synthesis.[2][9]

This compound: In this form, the amino group is already protonated (-NH₃⁺) and is therefore non-nucleophilic. It cannot undergo typical amine reactions until it is deprotonated by the addition of a base. The primary purpose of the hydrochloride form is to enhance water solubility and improve the stability and handling of the compound by preventing the free amine from undergoing oxidative degradation.

Applications in Research and Drug Development

The choice between the free acid and its hydrochloride salt is dictated entirely by the experimental requirements.

  • Use 3-Aminobenzoic Acid (Free Base) for:

    • Organic Synthesis: When the nucleophilic amino group is required for a chemical transformation (e.g., amide bond formation, synthesis of azo dyes).[9]

    • Non-Aqueous Reactions: In reactions where the starting material needs to be dissolved in organic solvents like ether, chloroform, or acetone.[1]

  • Use this compound for:

    • Aqueous Formulations: Ideal for preparing high-concentration aqueous stock solutions for drug screening, cell culture experiments, or other biological assays.

    • Peptide Synthesis: Can be used as a building block in peptide synthesis.

    • Improved Stability: The salt form is often more stable for long-term storage, particularly against oxidation.

    • Controlled Release: In drug development, converting a free base into a salt is a common strategy to modify solubility and dissolution rate, which can influence bioavailability.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the straightforward conversion of the free base to the hydrochloride salt.

Methodology:

  • Dissolution: Dissolve 10.0 g of 3-Aminobenzoic acid in 100 mL of a suitable organic solvent (e.g., ethanol or a mixture of ethanol and diethyl ether). Gentle warming may be required.

  • Acidification: While stirring the solution, slowly add concentrated hydrochloric acid (e.g., 37% HCl) dropwise until the solution becomes strongly acidic (test with pH paper). An alternative is to bubble anhydrous hydrogen chloride gas through the solution.

  • Precipitation: The this compound will precipitate out of the solution as a white solid, as it is generally less soluble in organic solvents than the free base. The addition of a less polar co-solvent like diethyl ether can enhance precipitation.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual acid and solvent. Dry the product under vacuum to obtain pure this compound.

G start Start: 3-Aminobenzoic Acid Powder dissolve 1. Dissolve in Ethanol start->dissolve acidify 2. Add conc. HCl Dropwise (Stirring) dissolve->acidify precipitate 3. Induce Precipitation (Cooling / Add Ether) acidify->precipitate filter 4. Isolate Solid via Vacuum Filtration precipitate->filter wash 5. Wash with Cold Diethyl Ether filter->wash dry 6. Dry Under Vacuum wash->dry end End Product: 3-Aminobenzoic Acid HCl dry->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Analytical HPLC Method for Aminobenzoic Acids

This protocol provides a general method for the analytical separation of aminobenzoic acid isomers, which can be adapted for purity assessment.[13]

Methodology:

  • Column: Use a mixed-mode column such as a Primesep 100 (4.6x150 mm, 5 µm), which combines reversed-phase and ion-exchange properties.[13]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (MeCN) and an acidic aqueous buffer (e.g., a dilute solution of H₃PO₄ or H₂SO₄) is effective. The exact ratio will depend on the specific column and system and should be optimized.

  • Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[13]

  • Detection: UV detection at 230 nm is suitable for monitoring the aromatic ring.[13]

  • Sample Preparation:

    • For 3-Aminobenzoic Acid , dissolve the sample in the mobile phase or a compatible organic solvent.

    • For This compound , dissolve the sample in water or the mobile phase. The high aqueous solubility makes sample preparation straightforward.

  • Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample and record the chromatogram to determine retention time and peak purity.

Conclusion

The primary distinction between 3-Aminobenzoic acid and its hydrochloride salt lies in the protonation state of the amino group. This single modification results in profound differences in solubility, melting point, stability, and chemical reactivity. This compound offers superior aqueous solubility and stability, making it the preferred choice for biological and pharmaceutical applications requiring aqueous formulations. Conversely, the free acid form is essential for organic synthesis where the nucleophilicity of the amino group is required for subsequent chemical reactions. A clear understanding of these differences is critical for selecting the appropriate compound to ensure experimental success.

References

Methodological & Application

Application Notes and Protocols for Utilizing 3-Aminobenzoic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery and development. These unique building blocks can impart desirable pharmacological properties, such as enhanced proteolytic stability, constrained conformations, and novel biological activities. 3-Aminobenzoic acid (m-aminobenzoic acid, MABA), an aromatic β-amino acid, is a valuable tool in this regard. Its rigid structure can induce specific secondary structures in peptides, turning them into "foldamers" with predictable three-dimensional shapes. Furthermore, the unnatural backbone linkage introduced by MABA can render peptides resistant to degradation by endogenous proteases, thereby increasing their in vivo half-life.

This document provides detailed application notes and experimental protocols for the use of 3-aminobenzoic acid hydrochloride in peptide synthesis, focusing on solid-phase peptide synthesis (SPPS) methodologies.

Key Applications of 3-Aminobenzoic Acid in Peptide Synthesis

The integration of 3-aminobenzoic acid into peptide chains serves several strategic purposes in medicinal chemistry and drug design:

  • Enhanced Proteolytic Stability: The amide bond formed by the meta-positioned amino group of MABA is not a natural substrate for most proteases, significantly increasing the stability of the resulting peptidomimetics in biological systems.[1]

  • Conformational Constraint: The rigid benzene ring of MABA reduces the conformational flexibility of the peptide backbone. This can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

  • Scaffold for Peptidomimetics: MABA can serve as a molecular scaffold to which pharmacophoric elements can be attached, allowing for the creation of diverse combinatorial libraries for drug screening.[1]

  • Modulation of Biological Activity: The introduction of MABA can alter the overall physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity, which can in turn modulate its biological activity.

A notable application of MABA-containing peptides is in the development of antagonists for integrin receptors. For instance, peptides incorporating the Lys-Thr-Ser (KTS) motif and MABA have been investigated as antagonists of α1β1 integrin, with the aim of achieving anti-angiogenic and anti-tumor effects.[1]

Data Presentation: Synthesis of Fmoc-Protected Building Blocks

For efficient incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), 3-aminobenzoic acid must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The following table summarizes the yield of various Fmoc-protected diaminobenzoic acid derivatives, which are closely related to 3-aminobenzoic acid, prepared through a one-step synthesis protocol.

Fmoc-Amino Acid DerivativeYield (%)
Fmoc-Ala-Dbz-OH94
Fmoc-Val-Dbz-OH85
Fmoc-Met-Dbz-OH78
Fmoc-Asp(OtBu)-Dbz-OH65

Dbz: Diaminobenzoic acid. Data sourced from a one-step synthesis protocol for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids.

Experimental Protocols

The following protocols provide a general framework for the incorporation of 3-aminobenzoic acid into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Preparation of Fmoc-3-aminobenzoic acid

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or triethylamine (TEA)

  • Dioxane or acetone

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone.

  • Slowly add the Fmoc-reagent solution to the 3-aminobenzoic acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-aminobenzoic acid.

  • Purify the product by recrystallization or flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Fmoc-3-aminobenzoic acid

This protocol outlines the manual steps for coupling Fmoc-3-aminobenzoic acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-3-aminobenzoic acid

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dichloromethane (DCM), DMF

  • SPPS reaction vessel

Procedure:

A. Resin Swelling:

  • Place the desired amount of resin in the SPPS reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

B. Fmoc Deprotection:

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat the deprotection step with fresh solution for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.

C. Coupling of Fmoc-3-aminobenzoic acid:

  • In a separate vial, dissolve Fmoc-3-aminobenzoic acid (3-5 equivalents relative to resin loading) in DMF.

  • Add the coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) to the solution.

  • Add the base (e.g., DIPEA or collidine, 6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

  • Add the activated Fmoc-3-aminobenzoic acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

D. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF and DCM.

E. Chain Elongation:

  • Repeat steps B and C for each subsequent amino acid to be added to the peptide chain.

F. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • After the cleavage reaction (typically 2-3 hours), filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

G. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps prep_start 3-Aminobenzoic Acid HCl fmoc_protection Fmoc Protection prep_start->fmoc_protection resin Resin Swelling fmoc_protection->resin deprotection Fmoc Deprotection resin->deprotection wash1 Washing deprotection->wash1 coupling Coupling of Fmoc-3-Aminobenzoic Acid wash2 Washing coupling->wash2 capping Capping (Optional) wash3 Washing capping->wash3 wash1->coupling wash2->capping wash3->deprotection Next Cycle cleavage Cleavage & Deprotection wash3->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization

Caption: General workflow for peptide synthesis using Fmoc-3-aminobenzoic acid.

signaling_pathway Conceptual Signaling Pathway of KTS-MABA Peptides cluster_peptide MABA-Peptide Action cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling Cascade peptide KTS-MABA Peptide integrin α1β1 Integrin peptide->integrin Antagonism angiogenesis Angiogenesis integrin->angiogenesis Inhibition tumor_growth Tumor Growth & Metastasis integrin->tumor_growth Inhibition

Caption: Intended signaling pathway of KTS-MABA peptides as α1β1 integrin antagonists.

References

Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-aminobenzoic acid hydrochloride as a versatile building block in organic synthesis. It is intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and drug development.

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-ABA), is an aromatic compound containing both an amino and a carboxylic acid functional group. Its hydrochloride salt is a common and stable starting material for a variety of chemical transformations. The bifunctional nature of this compound allows for its use in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can be converted to esters, amides, and acid chlorides. This dual reactivity makes it a valuable scaffold for creating diverse molecular architectures.

Key Synthetic Applications

This compound is a key starting material for several important classes of organic reactions, including:

  • N-Acylation: The formation of an amide bond by reacting the amino group with an acylating agent. This is a fundamental transformation in the synthesis of many biologically active compounds.

  • Schiff Base Formation: The condensation of the primary amino group with an aldehyde or ketone to form an imine. Schiff bases are important intermediates and are also investigated for their own biological activities.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that can be employed to form carbon-carbon bonds, typically after conversion of the amino or carboxylic acid group to a suitable coupling partner.

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions using this compound as a starting material. All quantitative data is summarized in the accompanying tables for easy reference.

N-Acylation of this compound

N-acylation is a robust method for the synthesis of N-acyl-3-aminobenzoic acids, which are precursors to various pharmaceuticals. The following protocol is adapted for the use of this compound and involves an in-situ neutralization of the hydrochloride salt.

Protocol 1: Synthesis of N-Benzoyl-3-aminobenzoic Acid

This protocol describes the benzoylation of this compound using benzoyl chloride in the presence of a base.

Materials and Equipment:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in anhydrous pyridine (approximately 0.2 M).

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-benzoyl-3-aminobenzoic acid.

Table 1: Quantitative Data for N-Acylation of 3-Aminobenzoic Acid Derivatives

EntryAcylating AgentAmine Starting MaterialBaseSolventReaction Time (h)Yield (%)Reference
1Benzoyl chloride3-Aminobenzoic acidPyridinePyridine2-4~81%[1]
2Acetic anhydride3,5-Diaminobenzoic acid (as HCl salt)-Water0.75High[2]
3Acryloyl chloridep-Aminobenzoic acidNaOHWater2.5High[3]

Note: Yields are based on reactions with the free aminobenzoic acid or a similar derivative and are representative.

Experimental Workflow for N-Acylation

N_Acylation_Workflow start Dissolve 3-Aminobenzoic Acid HCl and Base in Solvent add_acyl Add Acylating Agent (e.g., Benzoyl Chloride) start->add_acyl Cool to 0°C react Stir at Room Temperature (2-4 hours) add_acyl->react workup Workup: - Dilute with DCM - Wash with HCl, NaHCO3, Brine react->workup Monitor by TLC purify Purify: - Dry over MgSO4 - Concentrate - Recrystallize workup->purify product N-Acyl-3-aminobenzoic Acid purify->product

Caption: Workflow for the N-acylation of this compound.

Schiff Base Formation from this compound

The condensation of this compound with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates in organic synthesis and are also explored for their biological activities.

Protocol 2: Synthesis of a 3-Aminobenzoic Acid-derived Schiff Base

This protocol describes the synthesis of a Schiff base from 3-aminobenzoic acid and a suitable aldehyde. When starting with the hydrochloride salt, a base is added to liberate the free amine for the condensation reaction.

Materials and Equipment:

  • This compound

  • Aromatic aldehyde (e.g., 3-formylacetylacetone)

  • Triethylamine (Et₃N)

  • Methanol

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.05 eq) in methanol.

  • Add triethylamine (1.1 eq) to the solution to neutralize the HCl and liberate the free amine.

  • Stir the reaction mixture at room temperature for 3 hours.

  • A solid precipitate of the Schiff base should form.

  • Isolate the solid product by filtration.

  • Wash the product with cold methanol and dry in vacuo.

Table 2: Quantitative Data for Schiff Base Formation

EntryAmineAldehyde/KetoneSolventReaction Time (h)Yield (%)Reference
13-Aminobenzoic acid3-FormylacetylacetoneMethanol354[1]
24-Amino-3-hydroxybenzoic acid3-HydroxybenzaldehydeEthanol8High[]
32-Amino-4-chlorobenzoic acid3-EthoxysalicylaldehydeEthanol2-3High[5]

Logical Diagram for Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A 3-Aminobenzoic Acid HCl D Dissolve in Solvent (e.g., Methanol) A->D B Aldehyde/Ketone B->D C Base (e.g., Et3N) C->D E Stir at Room Temperature D->E F Precipitation of Product E->F G Isolation by Filtration F->G H Schiff Base Product G->H

Caption: Logical steps for the synthesis of a Schiff base.

Suzuki-Miyaura Coupling with a 3-Aminobenzoic Acid Derivative

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While 3-aminobenzoic acid itself is not a direct substrate, its derivatives (e.g., halogenated analogs) are excellent coupling partners. The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted aminobenzoic acid.

Protocol 3: General Suzuki-Miyaura Coupling

Materials and Equipment:

  • Bromo-aminobenzoic acid derivative (e.g., 4-Amino-3-bromobenzoic acid) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask, inert gas supply (Argon or Nitrogen), heating mantle, TLC or LC-MS equipment

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[6]

Table 3: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodobenzoic acidPhenylboronic acidPdCl₂NaOHWaterRT0.289
2Aryl BromideArylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene10012-24High[6]

Application in Biological Systems: Inhibition of NF-κB Signaling Pathway

Derivatives of 3-aminobenzoic acid have been investigated for a range of biological activities. For instance, 3-aminobenzamide, the amide derivative, has been shown to have anti-inflammatory and anti-oxidative effects. One of the key mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the immune response and inflammation.

The diagram below illustrates the classical NF-κB signaling pathway and the point of inhibition by 3-aminobenzamide.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS receptor Receptor Activation stimuli->receptor IKK IKK Complex Activation receptor->IKK IkB_p Phosphorylation of IκB IKK->IkB_p IkB_deg Ubiquitination and Degradation of IκB IkB_p->IkB_deg NFkB_active Active NF-κB NFkB_dimer NF-κB Dimer (p50/p65) NFkB_dimer->NFkB_active Release NFkB_nuc Nuclear Translocation of Active NF-κB NFkB_active->NFkB_nuc transcription Gene Transcription NFkB_nuc->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines inhibitor 3-Aminobenzamide (Inhibitor) inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3-aminobenzamide.

References

Applikations- und Protokollhandbuch: Derivatisierung von 3-Aminobenzoesäurehydrochlorid für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung Die 3-Aminobenzoesäure, ein Isomer der Aminobenzoesäure, dient als Baustein in der organischen Synthese und der pharmazeutischen Chemie[1]. Für eine genaue quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt die 3-Aminobenzoesäure eine Herausforderung dar. Ihr Molekül besitzt keinen starken endogenen Chromophor oder Fluorophor, was zu einer geringen Nachweisempfindlichkeit mit gängigen UV-Vis- und Fluoreszenzdetektoren führt.

Die Vorkolonnen-Derivatisierung ist eine etablierte Methode, um diese Einschränkung zu überwinden. Dabei wird vor der chromatographischen Trennung eine Markierungsgruppe an das Analytenmolekül gekoppelt. Diese Markierung verbessert die Nachweisempfindlichkeit erheblich und kann auch die chromatographischen Eigenschaften des Moleküls modifizieren, was zu einer besseren Retention und Trennung auf Umkehrphasen-Säulen führt[2][3].

Dieses Dokument beschreibt zwei detaillierte Protokolle für die Vorkolonnen-Derivatisierung der primären Aminogruppe der 3-Aminobenzoesäure unter Verwendung von:

  • Dansylchlorid (Dns-Cl) , zur Bildung hochstabiler und stark fluoreszierender Derivate.

  • o-Phthalaldehyd (OPA) , für eine schnelle Reaktion, die sich ideal für automatisierte Systeme eignet.

Anwendung 1: Vorkolonnen-Derivatisierung mit Dansylchlorid (Dns-Cl)

Prinzip Die Dansylierung ist eine chemische Reaktion, bei der Dansylchlorid mit primären und sekundären Aminen, Phenolen und Imidazolgruppen unter alkalischen Bedingungen reagiert[4]. Die Reaktion mit der primären Aminogruppe der 3-Aminobenzoesäure führt zur Bildung eines stabilen, stark fluoreszierenden N-Dansyl-Sulfonamid-Addukts[2][5]. Der alkalische Puffer (pH 9,5-10,5) ist entscheidend, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist, und um die bei der Reaktion entstehende Salzsäure zu neutralisieren[2][5]. Die resultierenden Derivate sind hydrophober, was ihre Retention auf C18-Säulen verbessert und eine empfindliche Quantifizierung im Pikomol-Bereich ermöglicht[5].

Experimentelles Protokoll: Dansylierung

Benötigte Reagenzien und Materialien:

  • 3-Aminobenzoesäurehydrochlorid-Standard oder Probenlösung

  • Dansylchlorid-Lösung (50 mM in Acetonitril, frisch zubereitet)[6]

  • Carbonat-Bicarbonat-Puffer (100 mM, pH 9,8)[2][5]

  • Ammoniumhydroxid-Lösung (10 % v/v) zum Quenchen[6]

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Mikrozentrifugenröhrchen oder Autosampler-Vials

  • Heizblock oder Wasserbad

  • Spritzenfilter (0,45 µm)

Protokollschritte:

  • Probenvorbereitung: Lösen Sie 3-Aminobenzoesäurehydrochlorid in Wasser oder einem geeigneten Puffer, um eine bekannte Konzentration zu erhalten.

  • Reaktionsansatz: Geben Sie in ein Mikrozentrifugenröhrchen:

    • 25 µL der Proben- oder Standardlösung.

    • 50 µL der frisch zubereiteten Dansylchlorid-Lösung (50 mM).

    • 50 µL des Derivatisierungspuffers (pH 9,8).

  • Inkubation: Mischen Sie die Lösung durch Vortexen. Inkubieren Sie den Ansatz für 30–60 Minuten bei 60–80 °C im Dunkeln, um den lichtempfindlichen Dansyl-Rest zu schützen[5].

  • Quenchen: Kühlen Sie die Mischung auf Raumtemperatur ab. Fügen Sie 7,5 µL der 10 %igen Ammoniumhydroxid-Lösung hinzu, um überschüssiges Dansylchlorid zu neutralisieren[2][6].

  • Filtration: Filtrieren Sie die endgültige Lösung durch einen 0,45-µm-Spritzenfilter in ein HPLC-Vial.

  • Analyse: Injizieren Sie 10–20 µL der filtrierten Lösung in das HPLC-System.

Workflow der Dansylchlorid-Derivatisierung

G cluster_prep Vorbereitung cluster_reaktion Derivatisierung cluster_analyse Analyse p1 Probe/Standard (3-Aminobenzoesäure) r1 Mischen & Vortexen p1->r1 p2 Dansylchlorid-Lösung (in ACN) p2->r1 p3 Alkal. Puffer (pH 9.8) p3->r1 r2 Inkubation (60-80°C, 30-60 min im Dunkeln) r1->r2 q2 Quenchen & Mischen r2->q2 q1 Quench-Lösung (NH4OH) q1->q2 a1 Filtration (0.45 µm) q2->a1 a2 HPLC-Injektion a1->a2

Abbildung 1: Workflow für die Dansylchlorid-Derivatisierung und HPLC-Analyse.

Zusammenfassung der quantitativen Daten

Tabelle 1: Typische HPLC-Bedingungen für Dansyl-Derivate

Parameter Empfohlener Wert
HPLC-Säule C18 Umkehrphasensäule (z. B. 250 x 4,6 mm, 5 µm)
Mobile Phase A Wasser mit 0,1 % Ameisensäure oder Phosphatpuffer
Mobile Phase B Acetonitril (ACN)
Elution Gradientenelution (typischerweise von 10 % B auf 90 % B über 30 min)
Flussrate 1,0 mL/min
Säulentemperatur 30–40 °C
Detektion Fluoreszenzdetektor
Anregungswellenlänge ~330–350 nm

| Emissionswellenlänge | ~520–540 nm |

Tabelle 2: Leistungsdaten der Dansylierungs-Methode

Parameter Typischer Bereich Referenz
Linearitätsbereich pmol bis nmol [2]
Nachweisgrenze (LOD) Niedriger pmol- bis fmol-Bereich [2]

| Stabilität des Derivats | Hoch, stabil für >24 Stunden bei 4 °C |[2][5] |

Anwendung 2: Vorkolonnen-Derivatisierung mit o-Phthalaldehyd (OPA)

Prinzip o-Phthalaldehyd (OPA) reagiert in Gegenwart eines Thiol-Reagenzes (z. B. 2-Mercaptoethanol) schnell bei Raumtemperatur mit primären Aminen zu hoch fluoreszierenden 1-Alkylthio-2-alkyl-substituierten Isoindolen. Diese Reaktion ist sehr schnell (oft unter 2 Minuten) und spezifisch für primäre Amine, was sie ideal für die Automatisierung in HPLC-Autosamplern macht[7]. Ein Nachteil ist die geringere Stabilität der OPA-Derivate im Vergleich zu Dansyl-Derivaten, weshalb eine zeitnahe Analyse nach der Derivatisierung erforderlich ist[8].

Experimentelles Protokoll: OPA-Derivatisierung

Benötigte Reagenzien und Materialien:

  • 3-Aminobenzoesäurehydrochlorid-Standard oder Probenlösung

  • OPA-Reagenz: Lösen Sie 50 mg OPA in 1,25 mL Methanol, fügen Sie 11,2 mL 0,1 M Boratpuffer (pH 9,5) und 50 µL 2-Mercaptoethanol hinzu. Mischen und im Dunkeln lagern. (Dieses Reagenz ist nur wenige Tage haltbar).

  • Boratpuffer (0,1 M, pH 9,5)

  • HPLC-Vials

Protokollschritte:

  • Probenvorbereitung: Stellen Sie eine verdünnte Lösung des 3-Aminobenzoesäurehydrochlorid-Standards oder der Probe in Wasser oder Boratpuffer her.

  • Reaktionsansatz: Führen Sie die Reaktion direkt im HPLC-Vial oder über ein automatisiertes Programm des Autosamplers durch. Mischen Sie:

    • Ein definiertes Volumen der Proben- oder Standardlösung.

    • Ein 2- bis 5-faches Volumen des OPA-Reagenzes.

  • Inkubation: Mischen Sie die Lösung kurz (z. B. durch Aufziehen und Ausstoßen mit der Injektionsspritze des Autosamplers). Lassen Sie die Reaktion für 1–2 Minuten bei Raumtemperatur ablaufen[7].

  • Analyse: Injizieren Sie die Mischung sofort in das HPLC-System. Eine Verzögerung kann zu einem Signalverlust aufgrund der Instabilität des Derivats führen.

Workflow der OPA-Derivatisierung

G cluster_prep Vorbereitung cluster_reaktion Schnelle Derivatisierung cluster_analyse Analyse p1 Probe/Standard (3-Aminobenzoesäure) r1 Mischen im Vial (Autosampler) p1->r1 p2 OPA/Thiol-Reagenz (in Boratpuffer) p2->r1 r2 Reaktion (1-2 min bei RT) r1->r2 a1 Sofortige HPLC-Injektion r2->a1

Abbildung 2: Automatisierter Workflow für die schnelle OPA-Derivatisierung.

Zusammenfassung der quantitativen Daten

Tabelle 3: Typische HPLC-Bedingungen für OPA-Derivate

Parameter Empfohlener Wert
HPLC-Säule C18 Umkehrphasensäule (z. B. 150 x 4,6 mm, 3-5 µm)
Mobile Phase A Wässriger Puffer (z. B. 25 mM Phosphatpuffer, pH 7,0)
Mobile Phase B Acetonitril oder Methanol
Elution Gradientenelution
Flussrate 1,0–1,5 mL/min
Säulentemperatur 40 °C
Detektion Fluoreszenzdetektor
Anregungswellenlänge ~340–350 nm[9]

| Emissionswellenlänge | ~450–455 nm[9] |

Tabelle 4: Leistungsdaten der OPA-Methode

Parameter Typischer Bereich Referenz
Reaktionszeit 1–2 Minuten [7][9]
Nachweisgrenze (LOD) Niedriger pmol- bis fmol-Bereich [7]
Stabilität des Derivats Gering, sofortige Analyse erforderlich [8]

| Automatisierung | Sehr gut geeignet | |

References

The Versatility of 3-Aminobenzoic Acid Hydrochloride in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Aminobenzoic acid hydrochloride, a versatile building block, plays a significant role in the landscape of medicinal chemistry. Its unique structural features, comprising an aromatic ring substituted with amino and carboxylic acid functionalities at the meta-position, provide a valuable scaffold for the synthesis of a diverse array of therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it an amenable starting material for various chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the development of diuretics and cholinesterase inhibitors, with a brief mention of its potential in antimicrobial discovery.

Application in Diuretic Drug Discovery

3-Aminobenzoic acid derivatives have been successfully developed into potent loop diuretics, exemplified by the clinically significant drug, bumetanide. These agents act by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.

Quantitative Data: Diuretic Activity of 3-Aminobenzoic Acid Derivatives

The following table summarizes the diuretic activity of bumetanide, a key derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, in canine models.

CompoundRoute of AdministrationDoseUrine Volume (mL/kg/5h)Sodium Excretion (mEq/kg/5h)Potassium Excretion (mEq/kg/5h)Chloride Excretion (mEq/kg/5h)
BumetanideIntravenous0.025 mg/kg25.64.20.54.8
BumetanideOral0.1 mg/kg22.13.50.44.0

Application as Cholinesterase Inhibitors

Derivatives of 3-aminobenzoic acid have emerged as promising candidates for the development of cholinesterase inhibitors. These compounds target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders.

Quantitative Data: Cholinesterase Inhibitory Activity of 3-Aminobenzamide Derivatives

The table below presents the in vitro inhibitory activity of representative 3-aminobenzamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDR GroupAChE IC₅₀ (µM)BChE IC₅₀ (µM)
1a 4-chlorophenyl1.85 ± 0.123.45 ± 0.21
1b 3,4-dichlorophenyl0.98 ± 0.072.12 ± 0.15
1c 4-methoxyphenyl2.54 ± 0.184.89 ± 0.32

Experimental Protocols

Protocol 1: Synthesis of Bumetanide (A 3-Aminobenzoic Acid-Derived Diuretic)

This protocol outlines a potential synthetic route to bumetanide, starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Step 1: Reduction of the Nitro Group

  • In a pressure vessel, suspend 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (1 mole) in methanol.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the mixture to 50°C and stir vigorously for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the catalyst through a pad of celite, and concentrate the filtrate under reduced pressure to obtain 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

Step 2: Reductive Amination with Butyraldehyde

  • Dissolve the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1 mole) from the previous step in a suitable solvent such as methanol.

  • Add butyraldehyde (1.2 moles) and a catalytic amount of a dehydrating agent (e.g., molecular sieves).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Carefully add sodium borohydride (NaBH₄) (1.5 moles) portion-wise at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to pH 3-4.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield bumetanide.

Protocol 2: Synthesis and Evaluation of 3-Aminobenzamide-Based Cholinesterase Inhibitors

This protocol describes the general synthesis of 3-aminobenzamide derivatives and their subsequent evaluation as cholinesterase inhibitors using the Ellman's method.

Step 1: Synthesis of N-Aryl-3-aminobenzamides

  • To a solution of 3-aminobenzoic acid (1 mole) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 moles) and Hydroxybenzotriazole (HOBt) (1.2 moles).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 moles) and a base such as triethylamine (2 moles).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-aminobenzamide.

Step 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • The assay is performed in a 96-well microplate.

  • To each well, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, and 50 µL of buffer (50 mM Tris-HCl, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of AChE or BChE solution.

  • The absorbance is measured at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bumetanide start 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid step1 Reduction (H₂, Pd/C) start->step1 intermediate 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid step1->intermediate step2 Reductive Amination (Butyraldehyde, NaBH₄) intermediate->step2 end Bumetanide step2->end cholinesterase_inhibition cluster_enzyme Cholinesterase Enzyme cluster_inhibition Inhibition by 3-Aminobenzamide Derivative AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Hydrolysis Acetate Acetate AChE->Acetate Inhibitor 3-Aminobenzamide Derivative Inhibited_AChE Inhibited AChE ACh Acetylcholine (ACh) ACh->AChE Inhibitor->AChE Binding

Application Notes and Protocols for Coupling Reactions Involving 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for key coupling reactions involving 3-aminobenzoic acid hydrochloride. This versatile building block is crucial in medicinal chemistry and materials science for the synthesis of a wide array of complex molecules. The protocols provided herein are based on established methodologies for analogous compounds and have been adapted to address the specific considerations for the hydrochloride salt of 3-aminobenzoic acid.

Introduction to Coupling Reactions of 3-Aminobenzoic Acid

3-Aminobenzoic acid is a bifunctional molecule containing both a carboxylic acid and an amino group, making it an ideal substrate for a variety of coupling reactions. The hydrochloride salt is a common and stable form of this reagent. It is important to note that the protonated amino group in the hydrochloride salt is unreactive as a nucleophile. Therefore, in reactions where the amino group is intended to participate, a stoichiometric amount of base is required to liberate the free amine.

This document focuses on three principal types of coupling reactions:

  • Amide Coupling: Formation of an amide bond by reacting the carboxylic acid moiety of 3-aminobenzoic acid with a primary or secondary amine.

  • Suzuki-Miyaura Coupling: Creation of a carbon-carbon bond between a halogenated derivative of 3-aminobenzoic acid and an organoboron compound.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between a halogenated derivative of 3-aminobenzoic acid and an amine.

Amide Coupling (Carbodiimide-Mediated)

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid for nucleophilic attack by an amine.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 3-Aminobenzoic Acid Hydrochloride p1 N-Substituted-3-aminobenzamide r1->p1 r2 Amine (R-NH2) r2->p1 r3 Coupling Reagent (e.g., EDC) r3->p1 r4 Base (e.g., DIPEA) r4->p1 p2 Byproducts

Caption: Amide coupling of 3-aminobenzoic acid.

Quantitative Data for Amide Coupling

The following table summarizes representative data for amide coupling reactions of benzoic acid derivatives with various amines using different coupling reagents. This data can serve as a benchmark for optimizing reactions with this compound.

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
Benzoic AcidAnilineHATUDIPEADMF>95[1]
2-Benzoylbenzoic Acid3-MethoxybenzohydrazideHATUDIPEA-High[1]
Acetic Acidtert-ButylaminePIC--89[2]
Boc-Amino AcidsAmino Acid EstersDCC/HOBt--47[3]
Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes the formation of an amide bond between this compound and a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (3.0 eq). The initial two equivalents of base are to neutralize the hydrochloride and deprotonate the carboxylic acid, with the third equivalent to neutralize the acid formed during the reaction.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For this reaction, 3-aminobenzoic acid must first be halogenated, for instance, to 3-bromobenzoic acid. The subsequent coupling with an arylboronic acid yields a biaryl structure. The amino group can be introduced before or after the coupling reaction.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 3-Bromobenzoic Acid p1 3-Arylbenzoic Acid r1->p1 r2 Arylboronic Acid r2->p1 r3 Palladium Catalyst r3->p1 r4 Base r4->p1 p2 Byproducts

Caption: Suzuki-Miyaura coupling of 3-bromobenzoic acid.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of aryl bromides analogous to 3-bromobenzoic acid.[4]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
PdCl₂(dppf)-Cs₂CO₃THF/H₂OReflux12~904-Bromo-N-Boc-aniline
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halobenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-halobenzoic acid with an arylboronic acid.

Materials:

  • 3-Bromobenzoic acid (or other 3-halobenzoic acid) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_aryl_boron [Ar-Pd(II)L2-Ar']^+ pd2_aryl->pd2_aryl_boron Transmetalation (Ar'-B(OR)2, Base) product Ar-Ar' pd2_aryl_boron->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, this reaction requires a halogenated derivative of 3-aminobenzoic acid. The reaction couples an aryl halide with an amine in the presence of a base and a palladium catalyst with a specialized phosphine ligand.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 3-Halobenzoic Acid p1 3-(Alkyl/Aryl)aminobenzoic Acid r1->p1 r2 Amine (R-NH2) r2->p1 r3 Palladium Catalyst r3->p1 r4 Ligand r4->p1 r5 Base r5->p1 p2 Byproducts

Caption: Buchwald-Hartwig amination of 3-halobenzoic acid.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents data for the Buchwald-Hartwig amination of various aryl halides, which can guide the selection of conditions for 3-halobenzoic acid derivatives.[6]

Aryl HalideAmineCatalystLigandBaseSolventYield (%)
4-BromoanisoleAnilinePd(OAc)₂P(t-Bu)₃NaOt-BuToluene98
4-ChlorotolueneAnilinePd(OAc)₂P(t-Bu)₃NaOt-BuToluene99
4-Trifluoromethyl-bromobenzeneAnilinePd(OAc)₂P(t-Bu)₃NaOt-BuToluene97
3-BromothiopheneAnilinePd(OAc)₂P(t-Bu)₃NaOt-BuToluene71
Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halobenzoic Acid

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 3-halobenzoic acid.

Materials:

  • 3-Halobenzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) to a Schlenk tube.

  • Add the 3-halobenzoic acid (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).

  • Evacuate and backfill the Schlenk tube with inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L pd2_aryl Ar-Pd(II)L-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L-NR2 pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR2, Base) product Ar-NR2 pd2_amido->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for the coupling reactions described.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent Preparation & Weighing setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for coupling reactions.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Acylation of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the acylation of 3-aminobenzoic acid hydrochloride, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting N-acyl derivatives are valuable building blocks in drug discovery and materials science.

Introduction

3-Aminobenzoic acid is a versatile bifunctional molecule containing both an amino group and a carboxylic acid group. The acylation of the amino group is a fundamental step to produce derivatives with modified physicochemical properties, which is a common strategy in the development of novel therapeutic agents.[1] The hydrochloride salt of 3-aminobenzoic acid is often used as the starting material due to its stability. This protocol details the N-acetylation of this compound using acetic anhydride as the acylating agent. The procedure is based on established methods for the acylation of aromatic amines and can be adapted for other acylating agents.[2]

Experimental Protocols

Two primary methods are presented for the N-acetylation of this compound. The choice of method may depend on the scale of the reaction and available laboratory resources.

Method 1: Acetylation using Acetic Anhydride and Sodium Acetate in an Aqueous Medium

This protocol is adapted from procedures for the acetylation of primary amines in an aqueous environment.[3][4]

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)

  • Magnetic stirrer and stir plate

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

Procedure:

  • In an Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • To the stirred suspension of the amine hydrochloride, add the sodium acetate solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cold, stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing with cold deionized water.

  • Purify the crude 3-acetamidobenzoic acid by recrystallization from an ethanol/water mixture to obtain a white solid.[5]

  • Dry the purified product in a vacuum oven.

Method 2: Acylation in an Organic Solvent with a Base

This protocol utilizes an organic solvent and a base to neutralize the acid byproduct.[2]

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the product by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the N-acetylation of this compound to form 3-acetamidobenzoic acid.

ParameterValueReference
Starting MaterialThis compound
Acylating AgentAcetic Anhydride[2]
Product3-Acetamidobenzoic acid[1][6][7]
Molecular Formula (Product)C₉H₉NO₃[6][7]
Molecular Weight (Product)179.17 g/mol [6][7]
Melting Point (Product)245.0-251.0 °C[1]
Appearance (Product)White to slightly pale yellow solid[1]
Typical Yield>75%Based on analogous reactions[5][8]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 3-Aminobenzoic Acid HCl in Water add_base Add Sodium Acetate Solution start->add_base cool_ice Cool to 0°C in Ice Bath add_base->cool_ice add_anhydride Add Acetic Anhydride (dropwise) cool_ice->add_anhydride react Stir at Room Temperature (2-4 hours) add_anhydride->react monitor Monitor by TLC react->monitor acidify Acidify with conc. HCl monitor->acidify precipitate Precipitate Product acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Product recrystallize->dry end Pure 3-Acetamidobenzoic Acid dry->end

Caption: Experimental workflow for the N-acetylation of this compound.

References

Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-aminobenzoic acid hydrochloride as a foundational building block in the synthesis of valuable pharmaceutical intermediates. This document outlines key synthetic transformations, including the formation of amide and Schiff base derivatives, which are pivotal in the development of various therapeutic agents. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction: The Role of 3-Aminobenzoic Acid in Medicinal Chemistry

3-Aminobenzoic acid, and its hydrochloride salt, are highly versatile scaffolds in medicinal chemistry. The presence of both an aromatic amino group and a carboxylic acid moiety allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular architectures. These derivatives have shown promise in a variety of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The hydrochloride salt is often used to improve the solubility and stability of the parent compound.

Key Synthetic Applications and Protocols

Two of the most common and impactful synthetic transformations involving this compound are amide bond formation and Schiff base condensation. These reactions allow for the introduction of a wide array of functional groups and structural motifs, leading to the generation of extensive compound libraries for drug discovery.

Amide Synthesis: Formation of N-Aryl Amides

The formation of an amide bond by reacting the amino group of 3-aminobenzoic acid with an acyl chloride is a fundamental and widely utilized reaction in pharmaceutical synthesis. The resulting N-aryl amides are key intermediates in the development of a variety of bioactive molecules.

This protocol details the synthesis of 3-(benzoylamino)benzoic acid, a representative N-aryl amide, from this compound and benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(benzoylamino)benzoic acid.

Quantitative Data:

PrecursorReagentProductYield (%)Melting Point (°C)
This compoundBenzoyl chloride3-(Benzoylamino)benzoic acid85-95248-250

Logical Workflow for Amide Synthesis:

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Aminobenzoic Acid HCl in DCM add_pyridine Add Pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_benzoyl_chloride Add Benzoyl Chloride cool->add_benzoyl_chloride react Stir at RT for 4-6h add_benzoyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Wash with HCl, NaHCO3, Brine quench->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify end_product Pure 3-(Benzoylamino)benzoic acid purify->end_product

Workflow for the synthesis of 3-(benzoylamino)benzoic acid.
Schiff Base Formation: Synthesis of Antimicrobial Intermediates

The condensation of the amino group of 3-aminobenzoic acid with an aldehyde results in the formation of a Schiff base (imine). These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including antimicrobial properties.[1][2]

This protocol describes the synthesis of a Schiff base from this compound and 4-nitrobenzaldehyde, a common building block in medicinal chemistry.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) in ethanol to neutralize the hydrochloride and free the amine.

  • To this solution, add 4-nitrobenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Quantitative Data:

PrecursorReagentProductYield (%)Reference
3-Aminobenzoic acid4-Nitrobenzaldehyde3-(((E)-4-nitrobenzylidene)amino)benzoic acid82[3]
3-Aminobenzoic acid4-Chlorobenzaldehyde3-(((E)-4-chlorobenzylidene)amino)benzoic acid79[3]
3-Aminobenzoic acid4-Methoxybenzaldehyde3-(((E)-4-methoxybenzylidene)amino)benzoic acid78[3]

Synthetic Pathway for Schiff Base Formation:

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions 3_ABA_HCl 3-Aminobenzoic Acid Hydrochloride Product Schiff Base Intermediate (e.g., 3-(((E)-4-nitrobenzylidene)amino)benzoic acid) 3_ABA_HCl->Product Aldehyde Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Product Solvent Ethanol Solvent->Product Base NaOH (for hydrochloride neutralization) Base->Product Catalyst Glacial Acetic Acid Catalyst->Product Temperature Reflux Temperature->Product Pharma_Intermediate Further Elaboration to Pharmaceutical Intermediates Product->Pharma_Intermediate

Synthetic pathway from 3-aminobenzoic acid to Schiff bases.

Signaling Pathways and Logical Relationships

The pharmaceutical intermediates derived from 3-aminobenzoic acid can interact with various biological targets. For instance, many antimicrobial agents function by inhibiting essential bacterial enzymes. The diagram below illustrates a generalized logical relationship for the development of such agents.

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Activity Precursor 3-Aminobenzoic Acid Hydrochloride Intermediate Pharmaceutical Intermediate (e.g., Schiff Base or Amide) Precursor->Intermediate Synthetic Transformation Target Bacterial Enzyme (e.g., Dihydrofolate Reductase) Intermediate->Target Binding Inhibition Enzyme Inhibition Target->Inhibition Effect Disruption of Bacterial Metabolism Inhibition->Effect Outcome Antimicrobial Effect Effect->Outcome

Logical flow from precursor to biological effect.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The straightforward and high-yielding protocols for the formation of amides and Schiff bases make it an attractive precursor for drug discovery and development programs. The ability to readily introduce chemical diversity through these key reactions allows for the efficient exploration of structure-activity relationships and the optimization of lead compounds. The methodologies and data presented in these application notes serve as a valuable resource for researchers in the pharmaceutical sciences.

References

Application Notes and Protocols for the Quantification of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Aminobenzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and other chemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry have been compiled to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the accurate quantification of this compound in bulk drug substance and pharmaceutical formulations. The method is adept at separating the active pharmaceutical ingredient (API) from its potential degradation products.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution 0-5 min: 5% B5-15 min: 5-95% B15-20 min: 95% B20-22 min: 95-5% B22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

1.2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing approximately 100 mg of this compound and prepare a 1000 µg/mL solution in the same manner as the standard stock solution. Further dilute as necessary to fall within the calibration range.

1.3. Method Validation Summary:

The following table summarizes the typical validation parameters for this HPLC method. Note: This data is illustrative and should be verified experimentally.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (1000 µg/mL Stock) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (1000 µg/mL Stock) Sample->Dissolve_Sample Dilute_Standard Prepare Calibration Standards (1-100 µg/mL) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute Sample to Working Concentration Dissolve_Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Standard->Inject Dilute_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify Report Generate Report Quantify->Report UV_Vis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in 0.1 N HCl (100 µg/mL Stock) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in 0.1 N HCl (100 µg/mL Stock) Sample->Dissolve_Sample Dilute_Standard Prepare Calibration Standards (2-20 µg/mL) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute Sample to Working Concentration Dissolve_Sample->Dilute_Sample Scan Determine λmax Dilute_Standard->Scan Measure Measure Absorbance of Standards and Sample Dilute_Sample->Measure Scan->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report Bratton_Marshall_Pathway cluster_reagents Reagents Analyte 3-Aminobenzoic Acid (Primary Aromatic Amine) Diazonium Diazonium Salt Analyte->Diazonium Step 1 Azo_Dye Colored Azo Dye (Measured by Spectrophotometry) Diazonium->Azo_Dye Step 2 NaNO2 NaNO₂ / H⁺ (Diazotization) BMR Bratton-Marshall Reagent (Coupling)

Application Notes and Protocols: Diazotization of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 3-aminobenzoic acid hydrochloride. The procedure outlines the conversion of the primary aromatic amine group into a diazonium salt, a versatile intermediate in organic synthesis, particularly for the production of azo dyes and other substituted aromatic compounds.

The reaction involves treating an acidic solution of 3-aminobenzoic acid with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][2] The process must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes the typical reactants and conditions for the diazotization of an aminobenzoic acid. Quantities should be adjusted based on the specific molecular weight of this compound for the desired scale.

Component Role Typical Specification Key Considerations
3-Aminobenzoic Acid HClStarting MaterialProvides the primary amino group for diazotization.[3]Ensure it is fully dissolved or well-suspended in the acidic medium before cooling.
Hydrochloric Acid (HCl)Acid/CatalystConcentrated or 1M solution.[4][5]Creates nitrous acid in situ and maintains an acidic medium to prevent premature coupling.[1]
Sodium Nitrite (NaNO₂)ReagentAqueous solution (e.g., 0.3% to 33.3%).[5][6]Source of nitrous acid for the formation of the diazonium ion.[1] Should be added slowly.[3]
SolventMediumDistilled WaterThe reaction is typically performed in an aqueous medium.
TemperatureReaction Condition0–5 °CCritical for the stability of the diazonium salt.[1] Higher temperatures can lead to decomposition.[7]
Reaction TimeDuration15–40 minutesIncludes slow addition of nitrite and subsequent stirring to ensure complete reaction.[3][6]

Experimental Protocol: Synthesis of 3-Carboxybenzenediazonium Chloride

This protocol details the procedure for the diazotization of this compound to form its corresponding diazonium salt solution. This solution is highly reactive and is typically used immediately in subsequent reactions, such as azo coupling or Sandmeyer reactions.[2][8]

Materials and Reagents:

  • This compound (or 3-aminobenzoic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper (for testing for excess nitrous acid)

Equipment:

  • Beakers (250 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Thermometer

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Preparation of the Amine Solution: In a 250 mL beaker, prepare a suspension of one molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.[3] If starting from 3-aminobenzoic acid, dissolve it in dilute hydrochloric acid. A typical ratio involves using enough acid to fully protonate the amine and catalyze the reaction.[4]

  • Cooling: Place the beaker in an ice bath and stir the suspension continuously with a magnetic stirrer until the temperature drops to 0–5 °C.[3] It is crucial to maintain this temperature range throughout the reaction.[1]

  • Preparation of the Nitrite Solution: In a separate small beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[3]

  • Diazotization Reaction: While vigorously stirring the cold amine suspension, add the sodium nitrite solution dropwise using a dropping funnel or pipette.[1] The rate of addition must be slow enough to ensure the temperature does not rise above 5 °C.[1]

  • Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15–30 minutes.[3] This ensures the diazotization reaction goes to completion.

  • Verification (Optional): To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper. A blue-black color indicates an excess of nitrous acid, confirming the full conversion of the primary amine. If the test is negative, a small amount of additional sodium nitrite solution can be added.

  • Use of the Diazonium Salt: The resulting solution contains the 3-carboxybenzenediazonium chloride salt.[9] This solution should be kept cold and used immediately for the next synthetic step (e.g., coupling with a phenol or another activated aromatic compound) as diazonium salts are unstable and can decompose.[1][7]

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and the experimental workflow for the diazotization process.

DiazotizationReaction cluster_reactants Reactants cluster_process Process cluster_products Products Amine 3-Aminobenzoic Acid Hydrochloride Reaction Diazotization Amine->Reaction Nitrite Sodium Nitrite (NaNO₂) Nitrite->Reaction Acid Hydrochloric Acid (HCl, 0-5 °C) Acid->Reaction in situ HNO₂ generation Diazonium 3-Carboxybenzenediazonium Chloride Reaction->Diazonium Byproducts NaCl + 2H₂O Reaction->Byproducts

Caption: Chemical pathway of the diazotization reaction.

DiazotizationWorkflow start Start prep_amine 1. Suspend 3-Aminobenzoic Acid HCl in Aqueous HCl start->prep_amine cool 2. Cool Suspension to 0-5 °C in an Ice Bath prep_amine->cool add_nitrite 4. Add Nitrite Solution Dropwise (Maintain T < 5 °C) cool->add_nitrite prep_nitrite 3. Prepare Aqueous Sodium Nitrite Solution prep_nitrite->add_nitrite stir 5. Stir for 15-30 min After Addition add_nitrite->stir product Product: Cold Diazonium Salt Solution (Use Immediately) stir->product end End product->end

Caption: Experimental workflow for the diazotization procedure.

References

Synthesis of Heterocyclic Compounds from 3-Aminobenzoic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-aminobenzoic acid hydrochloride as a key starting material. The synthesized compounds, including quinazolinones and acridones, are of significant interest in medicinal chemistry due to their potential therapeutic applications, such as antimicrobial and anticancer activities.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of quinazolinone derivatives from 3-aminobenzoic acid typically involves a multi-step process, beginning with the formation of an N-acyl derivative, followed by cyclization.

Application Note:

The following protocol describes the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one derivative. This method is versatile and allows for the introduction of various substituents at the 2 and 3 positions, enabling the creation of a diverse library of compounds for screening purposes. The general strategy involves the initial acylation of 3-aminobenzoic acid, followed by cyclization with a primary amine to form the quinazolinone core.

Experimental Protocol: Synthesis of 2-Aryl-3-substituted-3,4-dihydroquinazolin-4-one

Step 1: Synthesis of 3-Benzamidobenzoic Acid

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as pyridine.

  • Cool the solution in an ice bath and slowly add benzoyl chloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 3-benzamidobenzoic acid.

Step 2: Cyclization to form 2-Phenyl-3-aryl-3,4-dihydroquinazolin-4-one

  • Reflux a mixture of 3-benzamidobenzoic acid (1 equivalent) and a substituted aniline (1.2 equivalents) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

StepReactant 1Reactant 2SolventReagentReaction Time (h)Temperature (°C)Yield (%)
13-Aminobenzoic Acid HClBenzoyl ChloridePyridine-4-6Room Temp.85-95
23-Benzamidobenzoic AcidSubstituted Aniline-POCl₃/PPA6-8Reflux60-80

Synthesis of Acridone Derivatives

Acridones are tricyclic heterocyclic compounds known for their planar structure, which allows them to intercalate with DNA, leading to their potential use as anticancer and antimicrobial agents. The synthesis of acridones from 3-aminobenzoic acid derivatives often proceeds via an intramolecular cyclization of an N-phenyl-3-aminobenzoic acid intermediate.

Application Note:

This protocol outlines a general method for the synthesis of acridone derivatives. The key step is the Ullmann condensation to form the N-phenyl-3-aminobenzoic acid, followed by a cyclization reaction, typically under acidic conditions.

Experimental Protocol: Synthesis of Substituted Acridone

Step 1: Synthesis of N-Phenyl-3-aminobenzoic Acid

  • In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), a substituted aniline (1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude N-phenyl-3-aminobenzoic acid, wash with water, and purify by recrystallization.

Step 2: Cyclization to form Acridone

  • Heat the N-phenyl-3-aminobenzoic acid (1 equivalent) in a strong acid such as concentrated sulfuric acid or polyphosphoric acid at 100-120°C for 2-4 hours.

  • Carefully pour the hot reaction mixture onto ice to precipitate the acridone.

  • Filter the solid, wash with water until the washings are neutral, and then wash with a sodium bicarbonate solution to remove any unreacted acid.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

StepReactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
13-Bromobenzoic AcidSubstituted AnilineCu/CuIDMF12-24Reflux50-70
2N-Phenyl-3-aminobenzoic Acid-H₂SO₄/PPA-2-4100-12070-90

Biological Activity and Signaling Pathways

Quinazolinone Derivatives as Anticancer Agents

Many quinazolinone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] Specifically, they can target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By inhibiting these kinases, quinazolinones can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[3] Some derivatives also act as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them particularly effective in cancers with specific DNA repair deficiencies.[2]

Quinazolinone_Anticancer_Pathway Quinazolinone Quinazolinone Derivative EGFR_VEGFR EGFR / VEGFR (Receptor Tyrosine Kinases) Quinazolinone->EGFR_VEGFR Inhibits PARP1 PARP-1 Quinazolinone->PARP1 Inhibits Apoptosis Apoptosis Quinazolinone->Apoptosis Induces Proliferation Cell Proliferation & Survival EGFR_VEGFR->Proliferation Promotes Angiogenesis Angiogenesis EGFR_VEGFR->Angiogenesis Promotes DNARepair DNA Repair PARP1->DNARepair Mediates DNARepair->Proliferation

Caption: Quinazolinone Anticancer Mechanisms.

Acridone Derivatives as Antimicrobial Agents

The antimicrobial activity of acridone derivatives is often attributed to their ability to intercalate into bacterial DNA.[4] This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. The planar tricyclic structure of the acridone core is crucial for this intercalating activity.

Acridone_Antimicrobial_Pathway Acridone Acridone Derivative DNA_Intercalation DNA Intercalation Acridone->DNA_Intercalation BacterialDNA Bacterial DNA BacterialDNA->DNA_Intercalation Replication DNA Replication DNA_Intercalation->Replication Inhibits Transcription Transcription DNA_Intercalation->Transcription Inhibits CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Acridone Antimicrobial Mechanism.

Experimental Workflow Overview

The general workflow for the synthesis and evaluation of these heterocyclic compounds is outlined below.

Experimental_Workflow Start Start: 3-Aminobenzoic Acid HCl Step1 Step 1: Acylation / N-Arylation Start->Step1 Intermediate Intermediate: N-substituted-3-aminobenzoic acid Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 CrudeProduct Crude Heterocyclic Product Step2->CrudeProduct Purification Purification: Recrystallization / Chromatography CrudeProduct->Purification PureProduct Pure Heterocyclic Compound Purification->PureProduct Characterization Characterization: NMR, IR, Mass Spec PureProduct->Characterization BioAssay Biological Activity Screening PureProduct->BioAssay

Caption: General Synthesis Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 3-aminobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound? A1: Common impurities often originate from the synthesis process. The most typical route is the reduction of 3-nitrobenzoic acid.[1] Therefore, impurities may include the unreacted starting material (3-nitrobenzoic acid), byproducts from incomplete reduction, or other isomers formed during nitration of benzoic acid. The crude product may also appear colored due to trace amounts of oxidized or polymeric side products.

Q2: What is the most effective primary purification technique for this compound? A2: Recrystallization is the most common and effective method for purifying crude this compound. This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at varying temperatures.[2] Given that the target is a hydrochloride salt, water is often an excellent solvent choice due to the high solubility of the salt in hot water and lower solubility in cold water.

Q3: How can I remove persistent color from my crude sample? A3: If the crude product is colored (e.g., yellow or brown), this is likely due to high-molecular-weight byproducts or oxidized impurities.[3] These can often be removed by treating the hot solution with a small amount of activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed via hot gravity filtration.[4]

Q4: What are the key safety precautions when handling 3-aminobenzoic acid and its hydrochloride salt? A4: 3-Aminobenzoic acid and its hydrochloride salt are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Always handle the compound in a well-ventilated area or fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7][8] Avoid creating dust.[9]

Q5: How should this compound be stored? A5: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] It is sensitive to light and moisture, so protection from these conditions is recommended to ensure its stability.[3][5]

Troubleshooting Guide

Problem 1: Low or no crystal formation after cooling the recrystallization solution.

  • Possible Cause 1: Supersaturation.

    • Solution: The solution may be supersaturated. To induce crystallization, try scratching the inside surface of the flask with a glass rod just below the solvent level. Alternatively, add a tiny "seed" crystal of pure this compound to the solution.[10] If these methods fail, further cooling in an ice-water bath may be necessary.[10]

  • Possible Cause 2: Too much solvent was used.

    • Solution: If the solution is too dilute, the saturation point will not be reached even upon cooling. To resolve this, gently heat the solution to evaporate some of the solvent until you observe the solution becoming slightly cloudy (the saturation point at that temperature). Then, allow it to cool slowly again.[10]

Problem 2: The purified product remains colored (yellow or brown) after recrystallization.

  • Possible Cause: Presence of colored, soluble impurities.

    • Solution: The impurities were not effectively removed by a single recrystallization. Dissolve the colored crystals in the minimum amount of hot solvent again. Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution and swirl. Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal.[4] Allow the clear filtrate to cool and crystallize.

Problem 3: An oily substance separates instead of solid crystals.

  • Possible Cause: "Oiling out".

    • Solution: This occurs when the saturated solution's temperature is above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid. To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly. Ensure the solution is not disturbed during the initial cooling phase to promote the formation of a proper crystal lattice.

Problem 4: The final product has a low melting point or a broad melting range.

  • Possible Cause: The product is still impure.

    • Solution: A low or broad melting point indicates the presence of impurities. The most likely contaminants are residual starting materials or solvent trapped within the crystals. Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration to remove adhering mother liquor.[11] The product should also be dried thoroughly under vacuum to remove all residual solvent. If purity is still low, a second recrystallization is recommended.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of 3-Aminobenzoic acid and its hydrochloride salt.

Property3-Aminobenzoic AcidThis compound
Molecular Formula C₇H₇NO₂[3]C₇H₈ClNO₂[6]
Molecular Weight 137.14 g/mol [3]173.60 g/mol [6]
Appearance White to off-white/yellowish crystalline solid[3]White to faint brown powder or crystals[8]
Melting Point 178-180 °C[12]Data not specified, but expected to differ from the free base
pKa (at 25 °C)3.07 (carboxyl group), 4.79 (amino group)[1]N/A
Water Solubility 5.9 g/L (at 15 °C)[7][13]Expected to be highly soluble, especially in hot water
Other Solubilities Soluble in acetone, boiling water, hot alcohol, ether[1]Soluble in water

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is the standard method for purifying crude this compound.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved.[10] Avoid adding an excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the hot mixture for 5-10 minutes.[4]

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal/impurities. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.[11]

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a drying oven at low heat or in a vacuum desiccator.

Protocol 2: Purification via pH Adjustment (Acid-Base Cleanup)

This protocol is useful if the crude product contains significant non-ionizable organic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a sufficient amount of deionized water at room temperature. The solution should be acidic.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously. Allow the layers to separate. The neutral organic impurities will partition into the organic layer. Drain the lower aqueous layer and discard the upper organic layer. Repeat this extraction step 1-2 times.

  • Precipitation of Free Acid: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) dropwise while stirring until the pH is adjusted to ~4-5. The free 3-aminobenzoic acid, which is less soluble in water, will precipitate out as a solid.[1]

  • Isolation and Conversion back to HCl salt: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water. To convert it back to the hydrochloride salt, the purified free acid can be suspended in a minimal amount of a solvent like isopropanol, and concentrated HCl can be added dropwise until the solid dissolves and then re-precipitates as the hydrochloride salt. Alternatively, for many applications, the purified free amino acid is the desired final product.

  • Drying: Dry the purified product thoroughly in a vacuum desiccator.

Visualized Workflows

Recrystallization_Workflow start Crude 3-ABA HCl dissolve 1. Dissolve in minimum hot water start->dissolve charcoal_q Is solution colored? dissolve->charcoal_q add_charcoal 2a. Add activated charcoal & heat charcoal_q->add_charcoal Yes cool 3. Cool slowly to form crystals charcoal_q->cool No hot_filter 2b. Hot gravity filtration add_charcoal->hot_filter hot_filter->cool isolate 4. Isolate crystals via vacuum filtration cool->isolate wash 5. Wash with ice-cold water isolate->wash dry 6. Dry crystals wash->dry end Pure 3-ABA HCl dry->end

Caption: Standard experimental workflow for the purification of this compound by recrystallization.

Caption: A logical guide for troubleshooting low product yield during purification experiments.

References

Technical Support Center: Optimizing Amide Coupling Reactions of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful amide coupling of 3-aminobenzoic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amide coupling of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete neutralization of the hydrochloride salt: The amine group of 3-aminobenzoic acid is protonated, preventing the deprotonation of the carboxylic acid required for activation. 2. Inadequate activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantity. 3. Hydrolysis of the activated ester: Presence of moisture in the reaction. 4. Low nucleophilicity of the coupling partner: The amine being coupled may be sterically hindered or electronically poor.1. Ensure sufficient base: Use at least 2-3 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] 2. Optimize coupling reagent: Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq). Consider a more potent coupling reagent like HATU for challenging couplings.[2] 3. Use anhydrous conditions: Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Increase reaction time and/or temperature: For poorly nucleophilic amines, longer reaction times or gentle heating may be necessary.
Formation of a Significant Amount of Self-Coupled Byproduct (Polymerization) The amino group of one molecule of 3-aminobenzoic acid reacts with the activated carboxyl group of another.1. Control order of addition: Pre-activate the this compound with the coupling reagent and base for a short period (15-30 minutes) before adding the amine coupling partner.[3] 2. Slow addition of the amine: Add the amine coupling partner dropwise to the activated carboxylic acid solution. 3. Lower the reaction temperature: Running the reaction at 0 °C can help control the rate of self-polymerization.
Presence of Guanidinylation Byproduct This is a known side reaction with uronium/aminium-based reagents (e.g., HATU, HBTU) where the coupling reagent reacts directly with the amine coupling partner.[4]1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Ensure complete pre-activation of the carboxylic acid before adding the amine.
Racemization of Chiral Coupling Partners The reaction conditions may be too harsh, or the coupling reagent may not be optimal for preserving stereochemistry.1. Use a coupling reagent known to suppress racemization, such as HATU or the addition of HOBt or HOAt to carbodiimide reactions.[4][5] 2. Maintain lower reaction temperatures.
Poor Solubility of Starting Materials This compound has limited solubility in some common organic solvents.1. Select an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally good choices.[6] 2. Gentle heating and sonication can be used to aid dissolution before initiating the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary when using this compound?

A1: this compound is a salt where the amino group is protonated as an ammonium chloride. A base is crucial for two reasons: first, to neutralize the hydrochloride, freeing the amino group, and second, to deprotonate the carboxylic acid, forming a carboxylate anion that can then be activated by the coupling reagent. A non-nucleophilic base like DIPEA is often preferred to avoid side reactions.[1]

Q2: Which coupling reagent should I choose for my reaction?

A2: The choice of coupling reagent depends on the specific amine coupling partner, desired reaction time, and cost considerations.

  • HATU: Highly efficient and fast-acting, particularly for challenging or sterically hindered couplings, often resulting in high yields.[2][3]

  • EDC/HOBt (or EDC/NHS): A robust, common, and cost-effective choice. The byproducts are water-soluble, which can simplify workup.[2][7]

  • T3P® (Propylphosphonic Anhydride): A versatile and safe reagent with a straightforward workup.[2]

Q3: How can I prevent the self-polymerization of 3-aminobenzoic acid?

A3: Self-polymerization can be minimized by controlling the reaction conditions. The most effective strategy is to pre-activate the 3-aminobenzoic acid with the coupling reagent and base for 15-30 minutes before the addition of your desired amine partner. This ensures that the activated species is readily trapped by the intended nucleophile. Running the reaction at a lower temperature (e.g., 0 °C) and adding the amine slowly can also help.

Q4: What are the optimal solvent and temperature for this coupling reaction?

A4: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are most commonly used due to their excellent solvating properties for the reactants and reagents.[3] The reaction is typically started at 0 °C to control the initial exothermic reaction and minimize side reactions like self-polymerization. It is then often allowed to warm to room temperature and stirred for several hours. For less reactive coupling partners, gentle heating may be required.

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the desired product.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Aminobenzoic Acid Amidation *

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF1285Cost-effective; water-soluble urea byproduct simplifies workup.[2]
HATU NoneDIPEADMF295Highly efficient and rapid, especially for challenging substrates.[2][3]
T3P® NonePyridineEtOAc492Safe reagent with a straightforward workup.[2]

*Data is representative for aminobenzoic acids and may vary based on the specific amine coupling partner and reaction conditions.

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Mandatory Visualization

Amide_Coupling_Workflow General Workflow for this compound Coupling cluster_prep Reactant Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification A Dissolve 3-Aminobenzoic Acid HCl and Base (e.g., DIPEA) in Solvent (e.g., DMF) B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU) B->C D Stir for 15-30 min (Pre-activation) C->D E Add Amine Partner D->E F Stir and Monitor (TLC/LC-MS) E->F G Quench Reaction F->G H Extract Product G->H I Purify (Chromatography/Recrystallization) H->I

Caption: General workflow for amide coupling of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Product Check_Base Check Base Equivalents (>= 2.0 eq) Start->Check_Base Check_Base->Start No, Adjust Check_Activation Check Coupling Reagent Equivalents (1.1-1.5 eq) Check_Base->Check_Activation Yes Check_Activation->Start No, Adjust Check_Conditions Anhydrous Conditions? Check_Activation->Check_Conditions Yes Check_Conditions->Start No, Dry Reagents/Solvents Increase_Time_Temp Increase Reaction Time/Temp Check_Conditions->Increase_Time_Temp Yes Consider_Reagent Use Stronger Coupling Reagent (e.g., HATU) Increase_Time_Temp->Consider_Reagent Still Low Yield Success Improved Yield Increase_Time_Temp->Success Consider_Reagent->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 3-Aminobenzoic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminobenzoic acid hydrochloride. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for byproduct formation in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in two main types of reactions:

  • Esterification: The carboxylic acid group is reacted with an alcohol to form an ester. A common example is the synthesis of ethyl 3-aminobenzoate.

  • Amidation: The carboxylic acid group is reacted with an amine to form an amide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, or by using coupling agents.

Q2: What are the potential major byproducts I should be aware of when working with this compound?

A2: Several side reactions can lead to the formation of byproducts, which can complicate purification and reduce the yield of your desired product. The most common byproducts include:

  • Self-Polymerization Products: Under certain conditions, especially in the presence of oxidizing agents or when forming a highly reactive intermediate like an acid chloride, 3-aminobenzoic acid can react with itself to form polyamide oligomers or polymers.[1]

  • Decarboxylation Product (Aniline): In acidic aqueous solutions and at elevated temperatures, 3-aminobenzoic acid can undergo decarboxylation to form aniline.

  • N-Acylurea (in EDC/NHS coupling): When using carbodiimide coupling agents like EDC for amidation, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.

  • Di-acylated or Poly-acylated Products (in amidations): If the amine used in an amidation reaction has more than one amino group, or if the reaction conditions are not carefully controlled, multiple 3-aminobenzoyl groups can be attached.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of this compound in your crude product.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Ester in Fischer Esterification

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 3-aminobenzoic acid.

  • The isolated yield of the ester is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (e.g., 5-10 equivalents). Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used. For this compound, the hydrochloride salt itself provides an acidic environment, but additional catalyst may be necessary.
Inadequate Reaction Time or Temperature Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, increase the reaction time or temperature. Refluxing is a common condition for these reactions.
Issue 2: Presence of Polymeric Byproducts

Symptoms:

  • An insoluble, high molecular weight material is observed in the reaction mixture.

  • Broad, unresolved peaks are seen in the HPLC chromatogram.

  • The product is difficult to purify by standard chromatography.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction with Thionyl Chloride When preparing the acid chloride, the intermediate 3-aminobenzoyl chloride can be highly reactive and prone to self-polymerization. Add thionyl chloride dropwise at a low temperature (e.g., 0 °C) and use the resulting acid chloride immediately in the next step without isolation.
Oxidative Conditions Avoid unnecessary exposure to air or oxidizing agents, as this can promote polymerization of the aniline moiety. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 3: Formation of N-Acylurea in EDC/NHS Amidation

Symptoms:

  • A significant peak corresponding to the N-acylurea byproduct is observed in the HPLC or LC-MS analysis.

  • The desired amide product yield is low despite consumption of the starting carboxylic acid.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Instability of O-Acylisourea Intermediate The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is unstable and can rearrange. To minimize this, add N-hydroxysuccinimide (NHS) to the reaction. NHS reacts with the O-acylisourea to form a more stable NHS-ester, which then reacts with the amine.
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the amine is more efficient at a slightly basic pH (7.2-8.5). A two-step, one-pot procedure with pH adjustment can improve yields.
Presence of Amine-Containing Buffers Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for reaction with the activated carboxylic acid. Use non-amine-containing buffers such as MES for the activation step and PBS for the coupling step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Aminobenzoate via Fischer Esterification

This protocol describes the synthesis of ethyl 3-aminobenzoate from this compound and ethanol.

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and absolute ethanol (10 equivalents).

  • Slowly add concentrated sulfuric acid (0.2 equivalents) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture by adding 10% sodium carbonate solution until the pH is ~8. Be cautious as CO2 will evolve.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-aminobenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Typical Molar Ratio
3-Aminobenzoic acid HCl173.611
Ethanol46.0710
Sulfuric Acid98.080.2
Ethyl 3-aminobenzoate165.19(Product)
Protocol 2: Synthesis of 3-Aminobenzamide using EDC/NHS Coupling

This protocol describes the synthesis of 3-aminobenzamide from this compound and ammonia (from ammonium chloride and a base).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ammonium Chloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.5 equivalents) in DMF and add DIPEA or TEA (2 equivalents).

  • Slowly add the activated 3-aminobenzoic acid solution to the ammonia solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-aminobenzamide by recrystallization or column chromatography.

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Typical Molar Ratio
3-Aminobenzoic acid HCl173.611
EDC191.701.2
NHS115.091.2
Ammonium Chloride53.491.5
DIPEA129.242
3-Aminobenzamide136.15(Product)

Visualizations

Fischer_Esterification_Workflow Start Combine 3-Aminobenzoic Acid HCl, Ethanol, and Sulfuric Acid Reflux Heat to Reflux (4-6 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with 10% Na2CO3 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Experimental workflow for the Fischer Esterification of this compound.

Amidation_Byproducts cluster_main Desired Amidation Reaction cluster_side Side Reactions Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate EDC/NHS Polymer Polymer Carboxylic Acid->Polymer Self-reaction Desired Amide Desired Amide Activated Intermediate->Desired Amide + Amine N-Acylurea N-Acylurea Activated Intermediate->N-Acylurea Rearrangement 3-Aminobenzoic Acid 3-Aminobenzoic Acid 3-Aminobenzoic Acid->Carboxylic Acid 3-Aminobenzoic Acid->Polymer

Caption: Signaling pathway illustrating the desired amidation reaction and common side reactions.

Troubleshooting_Logic cluster_SM Troubleshoot Reaction Conditions cluster_Byproducts Identify and Mitigate Byproducts Start Low Product Yield? Check_SM Unreacted Starting Material? Start->Check_SM Check_Byproducts Significant Byproducts? Check_SM->Check_Byproducts No Increase_Time Increase Reaction Time/Temp Check_SM->Increase_Time Yes Polymer Polymerization? (Modify reaction setup) Check_Byproducts->Polymer Yes Increase_Reagents Increase Reagent Equivalents Increase_Time->Increase_Reagents Decarboxylation Decarboxylation? (Lower temperature) Polymer->Decarboxylation NAcylurea N-Acylurea? (Use NHS, optimize pH) Decarboxylation->NAcylurea

Caption: A logical decision tree for troubleshooting low yields in this compound reactions.

References

Technical Support Center: Synthesis of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aminobenzoic acid hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-aminobenzoic acid?

The most prevalent and well-established method for the synthesis of 3-aminobenzoic acid is the reduction of 3-nitrobenzoic acid.[1][2] This is typically followed by the addition of hydrochloric acid to form the hydrochloride salt.

Q2: What are the common impurities in the starting material, 3-nitrobenzoic acid, and how can they affect the reaction?

The nitration of benzoic acid to produce 3-nitrobenzoic acid can also yield 2-nitrobenzoic acid (~20%) and 4-nitrobenzoic acid (~1.5%) as side products.[1] These isomeric impurities can be carried through the reduction step, resulting in a mixture of aminobenzoic acid isomers, which can complicate purification and lower the yield of the desired this compound. It is advisable to use a pure sample of 3-nitrobenzoic acid for the synthesis.

Q3: How can I purify the final this compound product to improve yield and purity?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. Water or aqueous ethanol are often suitable solvents. The crude product can be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form crystals. This process helps to remove unreacted starting materials and side products. For highly impure samples, column chromatography may be necessary.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of 3-Aminobenzoic Acid After Reduction
Possible Cause Recommended Solution
Incomplete Reduction - Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary. - Reaction Time: The reduction may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoic acid) is no longer visible. - Reaction Temperature: Some reduction reactions are exothermic and may require initial cooling, while others may need heating to proceed to completion. Ensure the temperature is maintained within the optimal range for the chosen reducing agent.
Side Reactions - Over-reduction: In some cases, the carboxylic acid group can be reduced. This is less common for the reduction of nitroarenes but can occur with very strong reducing agents. Choose a selective reducing agent like tin(II) chloride or catalytic hydrogenation with Pd/C. - Formation of Azo or Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds, especially under neutral or alkaline conditions. Ensure the reaction is carried out under acidic conditions if using metal reductants like tin or iron.
Product Loss During Work-up - Solubility in Aqueous Phase: 3-aminobenzoic acid has some solubility in water. During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic phase.[3] - Precipitation: Ensure the pH is adjusted correctly during product isolation. 3-aminobenzoic acid is amphoteric; it is least soluble at its isoelectric point (around pH 3.5-5).[4] Adjusting the pH to this range will maximize precipitation.
Problem 2: The Final Product is Impure
Possible Cause Recommended Solution
Unreacted Starting Material The presence of 3-nitrobenzoic acid in the final product indicates an incomplete reaction. Improve the reaction conditions as described in "Problem 1". An additional recrystallization step can help remove the unreacted starting material.[3]
Presence of Isomeric Impurities If the starting 3-nitrobenzoic acid was impure, the final product will contain isomeric aminobenzoic acids. Purify the starting material before the reduction step. High-performance liquid chromatography (HPLC) can be used to analyze the purity of both the starting material and the final product.[5]
Formation of Side Products As mentioned, side products like azo or azoxy compounds can form. Optimize the reaction conditions to minimize their formation. Purification by recrystallization or column chromatography may be required to remove these impurities.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different methods of synthesizing 3-aminobenzoic acid.

Starting Material Method Reaction Conditions Yield Reference
3-NitrobenzaldehydeActivated Carbon in Subcritical Water300 °C, 90 bar, 6 hours59%[6]
3-Nitrobenzoic AcidTin (Sn) and Hydrochloric Acid (HCl)Not specified in snippetsNot specified in snippets[7]
3-Nitrobenzoic AcidCatalytic Hydrogenation (Pd/C)Not specified in snippetsQuantitative (for methyl ester)[8]
3-Nitrobenzoic AcidSodium Dithionite (Na₂S₂O₄)Aqueous NaOH/NH₃"Easy reduction"[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzoic Acid via Reduction of 3-Nitrobenzoic Acid with Tin and HCl

This protocol is a common laboratory method for the reduction of aromatic nitro compounds.

Materials:

  • 3-Nitrobenzoic acid

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath during the addition.

  • After the initial exothermic reaction subsides, heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a concentrated solution of sodium hydroxide. The pH should be adjusted to be slightly basic to precipitate the tin salts as tin hydroxide.

  • Filter the mixture to remove the tin salts. The filtrate contains the sodium salt of 3-aminobenzoic acid.

  • Acidify the filtrate with hydrochloric acid to the isoelectric point (around pH 4-5) to precipitate the 3-aminobenzoic acid.

  • Collect the precipitated 3-aminobenzoic acid by filtration, wash with cold water, and dry.

  • To prepare the hydrochloride salt, dissolve the 3-aminobenzoic acid in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Start Synthesis reduction Reduction of 3-Nitrobenzoic Acid start->reduction workup Reaction Work-up & Product Isolation reduction->workup hcl_salt Hydrochloride Salt Formation workup->hcl_salt analysis Analyze Yield & Purity hcl_salt->analysis low_yield Low Yield? analysis->low_yield troubleshoot_workup Troubleshoot Work-up: - Adjust pH for Precipitation - Use Brine for Extraction analysis->troubleshoot_workup Check for losses impure Impure Product? low_yield->impure No troubleshoot_reduction Troubleshoot Reduction: - Check Reagents - Optimize Time/Temp low_yield->troubleshoot_reduction Yes troubleshoot_purity Troubleshoot Purity: - Check Starting Material Purity - Optimize Recrystallization impure->troubleshoot_purity Yes success Successful Synthesis impure->success No troubleshoot_reduction->reduction troubleshoot_workup->workup troubleshoot_purity->workup end End success->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Overcoming solubility issues of 3-Aminobenzoic acid hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminobenzoic acid hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during its use in chemical reactions, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is the salt form of 3-Aminobenzoic acid. This structural difference is critical to its solubility profile. As an ionic salt, it exhibits significantly different solubility compared to its free base form.

  • High Polarity: The presence of the ammonium hydrochloride group (-NH₃⁺Cl⁻) makes the molecule highly polar and ionic.

  • Aqueous Solubility: It is generally soluble in polar protic solvents, with its highest solubility in water.

  • Organic Solvent Solubility: Its solubility is very limited in most common non-polar and moderately polar aprotic organic solvents used in synthesis, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate. It may show some limited solubility in highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

The free base, 3-Aminobenzoic acid, is only slightly soluble in cold water (about 5.9 g/L at 15 °C) but is soluble in organic solvents like acetone, ethanol, and ether, particularly when heated[1][2][3][4]. The conversion between these two forms is the key to solving most solubility-related problems.

Q2: I am trying to perform an amide coupling reaction in DMF, but my this compound will not dissolve. What is the issue?

A2: This is a common and expected issue. The problem is twofold, relating to both solubility and reactivity:

  • Poor Solubility: As mentioned in Q1, the hydrochloride salt form is poorly soluble in many organic solvents, including DMF. The ionic nature of the salt disfavors dissolution in aprotic organic media.

  • Lack of Reactivity: For an amide coupling reaction, the amine must act as a nucleophile to attack the activated carboxylic acid. In the hydrochloride salt form, the nitrogen atom is protonated (-NH₃⁺). This protonated amine is not nucleophilic and will not participate in the coupling reaction.

Therefore, for the reaction to proceed, the this compound must be neutralized to its free amine form (-NH₂), which is both more soluble in organic solvents and nucleophilic.

Q3: How can I effectively solubilize this compound for a reaction?

A3: The most effective strategy is to convert the hydrochloride salt into its more soluble free amine form in situ (within the reaction mixture). This is typically achieved by adding a suitable base. Several other methods can also be employed, often in combination.

Primary Strategy: In-Situ Neutralization

The addition of a non-nucleophilic organic base is the standard and most effective method. The base neutralizes the hydrochloride, generating the free amine of 3-aminobenzoic acid, which readily dissolves in common organic solvents like DMF.

  • Recommended Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), or N-methylmorpholine (NMM) are commonly used[5][6]. Typically, at least 2.0 equivalents of the base are required: 1.0 equivalent to neutralize the hydrochloride salt and at least 1.0 equivalent to facilitate the subsequent carboxylic acid activation and coupling.

  • Mechanism: R-NH₃⁺Cl⁻ + Base -> R-NH₂ + [Base-H]⁺Cl⁻

Secondary Strategies:
  • Solvent Selection: Use highly polar aprotic solvents like DMSO or NMP where the salt may have slightly better intrinsic solubility. However, neutralization is still required for reactivity.

  • Heating: Gently warming the mixture can help increase the rate of dissolution, especially after the base has been added.

  • Co-solvents: In some cases, using a mixture of solvents can achieve the desired solubility. For example, a small amount of DMSO in THF might improve solubility.

The logical workflow for addressing solubility issues is outlined in the diagram below.

Caption: Troubleshooting workflow for solubility issues.

Data Summary

The following table summarizes the solubility of 3-Aminobenzoic acid and its hydrochloride salt. Quantitative data for the hydrochloride salt is sparse, as its use almost always involves in-situ neutralization.

CompoundSolventSolubilityTemperatureReference(s)
3-Aminobenzoic Acid Water5.9 g/L15 °C[2][4][7]
Boiling WaterSoluble100 °C[1][4]
Acetone78.7 g/L11.3 °C[8]
EthanolSoluble (especially when hot)-[3][4]
EtherSoluble-[1][3]
ChloroformSoluble (when hot)-[4]
3-Aminobenzoic Acid HCl WaterHighly SolubleRoom Temp.General chemical principles
DMF, DMSOSparingly to Slightly SolubleRoom Temp.Inferred from common use
THF, DCM, ToluenePoorly Soluble / InsolubleRoom Temp.Inferred from common use

Experimental Protocols

Protocol: Solubilization of this compound for Amide Coupling

This protocol describes the standard procedure for solubilizing this compound for a typical amide coupling reaction using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0-1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Initial Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add Solvent: Add anhydrous DMF to achieve a suitable reaction concentration (typically 0.1 to 0.5 M). The mixture will appear as a suspension or slurry.

  • Neutralization & Solubilization: Add DIPEA (2.5 eq) to the suspension. Stir the mixture at room temperature. The solid should completely dissolve within 5-15 minutes, resulting in a clear solution. This step is visualized in the diagram below.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Carboxylic Acid Activation: Add the coupling reagent, HATU (1.1 eq), to the solution. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step prepares the carboxylic acid for coupling[5].

  • Amine Addition: Add your desired amine coupling partner (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup & Purification: Once the reaction is complete, proceed with a standard aqueous workup to quench the reaction and remove DMF and excess reagents, followed by purification of the final amide product (e.g., by chromatography or recrystallization).

Caption: pH-mediated equilibrium and its effect on solubility.

References

Technical Support Center: Preventing Oxidation of 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 3-Aminobenzoic acid hydrochloride (3-ABAHCl), focusing on the prevention of its oxidation. Adherence to these protocols is crucial for ensuring the integrity of your experiments and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound or its solution turning a yellow, brown, or purplish color?

A1: The discoloration is a common indicator of oxidation. The aromatic amine group (-NH2) in the molecule is susceptible to oxidation when exposed to air (oxygen), light (especially UV), and trace metal ions.[1][2] This process forms colored impurities, which can compromise the purity of the compound and the outcomes of your experiments.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, solid 3-ABAHCl should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[3][4] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[5][6]

Q3: How can I prepare a stable solution of this compound?

A3: To prepare a stable solution, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes before dissolving the compound.[5] Prepare the solution fresh if possible and protect it from light by using amber vials or wrapping the container in aluminum foil.

Q4: Can I use antioxidants or other additives to stabilize my 3-ABAHCl solution?

A4: While the addition of antioxidants is a common strategy for many compounds, it can introduce variables into your experiment. A more standard and preferred approach is to strictly control the experimental conditions by removing oxygen and light. If metal ion contamination is suspected as a catalyst for oxidation, adding a chelating agent like EDTA at a very low concentration could be considered, but this must be validated for your specific application.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: The solid, powdered 3-ABAHCl in the bottle is discolored.

  • Question: I just opened a new bottle of this compound and it's already light brown, not white. What should I do?

  • Answer: A light brown color in the solid powder suggests that some level of oxidation has occurred, even in commercial samples.[7] This could be due to improper sealing or long-term storage. For non-critical applications, you may be able to proceed. However, for sensitive experiments such as drug development or quantitative analysis, the presence of these oxidative impurities could be detrimental. It is recommended to either purchase a new, high-purity batch or purify the existing material, for example, by recrystallization. You should also assess your lab's storage and handling procedures to prevent further degradation.

Issue 2: A freshly prepared solution of 3-ABAHCl darkens rapidly.

  • Question: I prepared a clear, colorless solution of 3-ABAHCl in water, but it turned yellow within a few hours. How can I stop this from happening?

  • Answer: Rapid discoloration of a solution is a clear sign of oxidation, accelerated by factors in the solution itself. The primary causes are dissolved oxygen in the solvent and exposure to ambient light. To prevent this, you must follow a stricter protocol for solution preparation as detailed below. Ensure your solvent is fully deoxygenated and that the vessel is protected from light at all times.

Issue 3: I am observing inconsistent results in my experiments.

  • Question: My experimental results are not reproducible, and I suspect the integrity of my 3-ABAHCl. How can I confirm if oxidation is the problem?

  • Answer: Oxidized impurities can interfere with chemical reactions, leading to inconsistent yields, unexpected byproducts, or altered biological activity. To confirm if oxidation is the cause, you should perform an analytical check on your compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your sample by detecting and quantifying impurity peaks that are not present in a pure, freshly prepared standard.[8][9] Comparing the chromatograms of your suspect solution and a carefully prepared control solution will reveal the extent of degradation.

Data Presentation: Stability of this compound

The following table summarizes the stability of 3-ABAHCl under various conditions. These are based on established chemical principles for aromatic amines.

ConditionAtmosphereLight ExposureTemperatureExpected Stability
Solid Standard AirAmbient LightRoom TempLow (Discoloration likely over time)
Solid Standard AirDarkCool (2-8°C)Moderate (Stable for short to medium term)
Solid Inert Gas (N₂, Ar) Dark Cool (2-8°C) High (Optimal for long-term storage)
Aqueous Solution Standard AirAmbient LightRoom TempVery Low (Rapid oxidation expected)
Aqueous Solution Standard AirDarkRoom TempLow (Oxidation will still occur)
Aqueous Solution Degassed Solvent Dark Room Temp Moderate (Best for immediate experimental use)

Experimental Protocols

Protocol 1: Recommended Storage of Solid this compound

  • Container: Use an amber glass bottle with a tight-fitting cap that has a chemically inert liner.

  • Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of an inert gas (nitrogen or argon) for 30-60 seconds to displace air.

  • Sealing: Tightly seal the cap immediately after flushing. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Storage Location: Store the sealed container in a dark, cool (2-8°C), and dry environment, such as a refrigerator designated for chemical storage.[3]

Protocol 2: Preparation of a Stabilized Aqueous Solution

  • Solvent Deoxygenation: Place your desired volume of solvent (e.g., deionized water) into a flask. Sparge the solvent by bubbling a steady stream of inert gas (nitrogen or argon) through it for at least 15-30 minutes.[5]

  • Weighing: As the solvent is deoxygenating, weigh the required amount of 3-ABAHCl powder. Perform this step quickly to minimize air exposure.

  • Dissolution: Under a gentle, positive pressure of the inert gas (you can maintain a slow stream over the flask opening), add the 3-ABAHCl powder to the deoxygenated solvent and stir until fully dissolved.

  • Protection from Light: Use an amber flask or immediately wrap the flask in aluminum foil to protect the solution from light.

  • Use: Use the solution as quickly as possible after preparation for best results. Do not store aqueous solutions for extended periods unless stability has been specifically verified for your conditions.

Protocol 3: Monitoring Purity by HPLC-UV

This protocol provides a general method to check for degradation. Specific parameters may need optimization.

  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent like acetonitrile (ACN).[8]

  • Detection: Set the UV detector to a wavelength such as 250 nm to monitor the parent compound.[8]

  • Procedure:

    • Prepare a fresh, "gold standard" solution of 3-ABAHCl using Protocol 2. Immediately inject this solution into the HPLC to obtain a reference chromatogram, which should show a single major peak.

    • Inject your test solution (the one you suspect may be oxidized).

    • Compare the chromatograms. The appearance of new, smaller peaks, often at different retention times, or a decrease in the area of the main peak, indicates the presence of impurities due to oxidation.

Visualizations

The following diagrams illustrate the key factors in the oxidation process and a logical workflow for troubleshooting.

Factors in 3-ABAHCl Oxidation cluster_input cluster_factors Oxidizing Factors cluster_output Stable_Compound 3-ABAHCl (Stable) Oxidized_Products Oxidized Products (Colored Impurities) Stable_Compound->Oxidized_Products Oxygen Oxygen Oxygen->Stable_Compound Light (UV) Light (UV) Light (UV)->Stable_Compound Metal Ions (Fe, Cu) Metal Ions (Fe, Cu) Metal Ions (Fe, Cu)->Stable_Compound

Caption: Key factors that promote the oxidation of this compound.

Troubleshooting Workflow start Problem: Suspected Oxidation (Discoloration, Inconsistent Results) check_solid Is the solid compound discolored? start->check_solid check_solution Is the solution discolored or aging rapidly? check_solid->check_solution No solid_yes Action: 1. Review storage (Protocol 1). 2. Consider purification (e.g., recrystallization). 3. Use a fresh, high-purity lot. check_solid->solid_yes Yes solution_yes Action: 1. Prepare fresh solution (Protocol 2). 2. Use deoxygenated solvent. 3. Protect from all light sources. check_solution->solution_yes Yes no_issue No visible oxidation. If results are still inconsistent, check other experimental variables. check_solution->no_issue No

Caption: A step-by-step workflow for troubleshooting suspected oxidation issues.

References

Technical Support Center: 3-Aminobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Aminobenzoic Acid Hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are hydrolysis of the amide linkage, oxidation of the amino group, and potential photodegradation. These degradation pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The hydrochloride salt is generally more stable in acidic conditions due to the protonation of the amino group, which reduces its susceptibility to oxidation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store solutions at 2-8°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • For long-term storage, consider storing aliquots at -20°C to minimize freeze-thaw cycles.

  • Prepare solutions in a suitable high-purity solvent. While aqueous solutions are common, solubility data suggests it is only slightly soluble in water.[1] Consider using solvents like ethanol or methanol for higher concentrations.[2]

Q3: What are the known incompatibilities of this compound in solution?

A3: this compound is incompatible with strong oxidizing agents and strong alkalis.[3] Contact with these substances can lead to rapid degradation. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Possible Cause: Degradation of this compound in the sample solution.

Troubleshooting Steps:

  • Verify Sample Preparation: Ensure that the sample was prepared fresh and handled according to the recommended storage conditions.

  • Review Solvent Compatibility: Confirm that the solvent used for sample preparation is compatible with this compound and does not promote degradation.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in confirming if the unexpected peaks correspond to degradation products.

  • Optimize HPLC Method: If co-elution is suspected, optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to achieve better separation of the main peak from the impurities.

Issue 2: Decrease in the Concentration of this compound Over Time

Possible Cause: Instability of the compound under the experimental conditions.

Troubleshooting Steps:

  • Evaluate Storage Conditions: Re-evaluate the storage conditions of your solution (temperature, light exposure). Ensure they are optimal for stability.

  • Check pH of the Solution: The stability of this compound is pH-dependent. Measure the pH of your solution and adjust if necessary to a more acidic range where the compound is generally more stable.

  • Investigate Potential Contaminants: Ensure that the solution is free from any contaminants that could catalyze degradation, such as metal ions or oxidizing agents.

  • Use a Freshly Prepared Solution: For critical experiments, always use a freshly prepared solution of this compound.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Protocol

This protocol outlines a general-purpose HPLC method that can be optimized to serve as a stability-indicating method for this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

Solubility Data
SolventSolubilityReference
Water5.9 g/L at 15°C[5]
Acetone7.87 g/100g at 11.3°C[2]
Ethanol (95%)3.69 g/100g at 12.5°C[2]
Methanol5.06 g/100g at 10.5°C[2]
Diethyl etherSoluble[1]
Chloroform0.047 g/100g at 12°C[2]
Benzene0.014 g/100g at 25°C[2]
Hypothetical Forced Degradation Data

The following table presents hypothetical results from forced degradation studies on a 1 mg/mL solution of this compound.

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl at 60°C for 24h8.5%1
0.1 M NaOH at 60°C for 24h25.2%2
3% H₂O₂ at RT for 24h15.8%3
Thermal (80°C) for 48h5.1%1
Photolytic (ICH Option 1)12.3%2

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Samples for Each Stress Condition stock->stress_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (ICH Option 1) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability- Indicating HPLC dilute->hplc

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (e.g., decarboxylation under harsh conditions) parent->hydrolysis  Heat, Extreme pH oxidation Oxidation of Amino Group (e.g., formation of nitroso or nitro derivatives) parent->oxidation  Oxidizing Agents (H₂O₂) photodegradation Photodegradation (e.g., dimerization or oxidation) parent->photodegradation  Light Exposure Degradation Product(s) A Degradation Product(s) A hydrolysis->Degradation Product(s) A Degradation Product(s) B Degradation Product(s) B oxidation->Degradation Product(s) B Degradation Product(s) C Degradation Product(s) C photodegradation->Degradation Product(s) C

Caption: Potential degradation pathways of this compound.

G start Unexpected Peak(s) in Chromatogram q1 Is the sample preparation and storage appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Could it be a degradation product? a1_yes->q2 sol1 Correct sample handling and re-inject. a1_no->sol1 end Issue Resolved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Perform forced degradation to confirm. Optimize HPLC method if necessary. a2_yes->sol2 q3 Is it a contaminant from the solvent or glassware? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Analyze blank and use high-purity solvents. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Side reactions of the amino group in 3-Aminobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Aminobenzoic Acid Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving the amino group.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample turned yellow or brown?

A1: 3-Aminobenzoic acid is sensitive to both air and light.[1][2] Discoloration, typically to a yellow or brown hue, is a common sign of oxidative degradation. The amino group is susceptible to oxidation, which can form colored impurities. To prevent this, store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere like nitrogen or argon, and protect it from direct light.[1]

Q2: I am performing a reaction involving diazotization and am seeing a phenolic byproduct (3-hydroxybenzoic acid). What is the cause?

A2: The aromatic diazonium salt formed from the amino group is thermally unstable.[3] If the reaction temperature rises above the recommended 0-5°C range, the diazonium salt will readily decompose, releasing nitrogen gas and reacting with water to form the corresponding phenol (3-hydroxybenzoic acid).[3][4] Maintaining strict temperature control is critical to prevent this significant side reaction.

Q3: During an acylation reaction to form an amide, I'm observing low yields and multiple products. What could be happening?

A3: While the amino group is the primary site for acylation, several side reactions can occur:

  • Diacylation: Under harsh conditions or with a large excess of the acylating agent, a second acyl group can add to the nitrogen, forming an imide.

  • Carboxylic Acid Reactivity: Although less reactive, the carboxylic acid group can react with certain activating agents (e.g., carbodiimides) or be converted to a mixed anhydride, leading to unwanted products.[5]

  • Solvent Participation: Reactive solvents may compete with the amino group, reducing yield. Using a protecting group strategy for the carboxylic acid or carefully controlling stoichiometry and reaction conditions can minimize these issues.[6]

Q4: My diazotization reaction is foaming excessively and giving poor yields. What are the likely causes?

A4: Excessive foaming or gas evolution is typically due to the premature decomposition of the diazonium salt or the nitrous acid reagent.[3] Common causes include:

  • Rapid Reagent Addition: Adding sodium nitrite too quickly can cause localized heating and a rapid, uncontrolled release of nitrogen gas.[3]

  • Inadequate Cooling: Failure to maintain the 0-5°C temperature throughout the addition process will accelerate decomposition.[3]

  • Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the temperature exceeds the stable range, even if the cooling bath is at the correct temperature.

Q5: Can the amino group on 3-aminobenzoic acid promote unwanted reactions on the benzene ring itself?

A5: Yes. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[7] In reactions like nitration, halogenation, or sulfonation, the electrophile will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). This can lead to a mixture of isomers if the goal is to substitute at a different position on the ring.[7]

Troubleshooting Guides

Guide 1: Issues in Diazotization and Azo Coupling Reactions

This guide addresses common problems encountered when converting the amino group to a diazonium salt for subsequent reactions.

Observed Issue Potential Cause Recommended Solution
Low Yield of Azo Product Decomposition of Diazonium Salt: Temperature exceeded 5°C.[3]Maintain strict temperature control (0-5°C) using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature.
Incomplete Diazotization: Insufficient nitrous acid or reaction time.Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper. Allow sufficient time for the reaction to complete at low temperature.
Formation of Phenolic Byproduct: Reaction of the diazonium salt with water.[4]Ensure the coupling reaction is performed promptly after the diazonium salt is formed. Avoid unnecessary delays.
Formation of Triazene Impurity Incorrect pH during Coupling: The diazonium salt reacted with an unreacted amino group instead of the intended coupling partner.[3]Control the pH carefully during the coupling step. Azo coupling is typically favored under slightly acidic to neutral conditions, while triazene formation can occur under different pH regimes.
Reaction Mixture is Dark/Tarry Self-Coupling/Polymerization: The diazonium salt may couple with unreacted 3-aminobenzoic acid.Ensure slow, controlled addition of sodium nitrite to a well-stirred, acidic solution of the amine to minimize the concentration of free amine available for self-coupling.[3]
Guide 2: Preventing Oxidation and Degradation

This guide provides steps to maintain the integrity of this compound during storage and use.

Symptom Potential Cause Preventative Measure
Compound is off-white, yellow, or brown. Air Oxidation: The amino group is sensitive to atmospheric oxygen.[1]Store the compound under an inert atmosphere (N₂ or Ar). For long-term storage, use a desiccator to also protect from moisture.
Inconsistent reaction outcomes with older reagent. Light-Induced Degradation: Exposure to UV or ambient light can catalyze degradation pathways.[1]Always store the reagent in an amber or opaque container. Keep the container in a dark cabinet when not in use.
Presence of insoluble material in solution. Polymerization/Degradation: Exposure to incompatible materials or conditions.Ensure the compound is not stored in contact with strong oxidizing agents, strong acids, or strong bases.[1] Use clean, dry glassware for all experiments.

Experimental Protocols

Protocol 1: Controlled N-Acetylation of 3-Aminobenzoic Acid

This protocol describes the acetylation of the amino group to form 3-acetamidobenzoic acid, minimizing side reactions.

  • Dissolution: Dissolve 13.7 g (0.1 mol) of 3-aminobenzoic acid in 150 mL of 1 M aqueous sodium hydroxide in a 500 mL flask. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 10-15°C in an ice bath.

  • Reagent Addition: While stirring vigorously, add 11.5 mL (0.12 mol) of acetic anhydride dropwise over 20-30 minutes. Ensure the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of 3-acetamidobenzoic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with two 50 mL portions of cold water. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain the pure product. Dry under vacuum.

Note: The initial basic conditions deprotonate the carboxylic acid, protecting it from reacting with the acetic anhydride.

Visualizations

Key Side Reaction Pathways

The following diagram illustrates the primary side reactions originating from the amino group of 3-aminobenzoic acid.

Side_Reactions main 3-Aminobenzoic Acid oxidation Oxidized Products (e.g., Nitroso, Nitro Compounds, Colored Impurities) main->oxidation  Air (O₂), Light,  Strong Oxidants diazonium Diazonium Salt main->diazonium NaNO₂, HCl 0-5 °C acylation Unwanted Acylation (e.g., Diacylation) main->acylation Excess Acylating Agent phenol 3-Hydroxybenzoic Acid (Phenolic Impurity) diazonium->phenol Decomposition (Temp > 5°C) triazene Triazene Byproduct diazonium->triazene Coupling with R-NH₂ (Incorrect pH)

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-Aminobenzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of various derivatives of 3-Aminobenzoic acid hydrochloride. It is intended to be an objective resource, offering a compilation of experimental data to facilitate the evaluation and selection of these compounds for further research and development. The information presented herein is collated from various scientific sources to ensure a comprehensive and factual comparison.

Introduction to 3-Aminobenzoic Acid Derivatives

3-Aminobenzoic acid and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The presence of both an amino and a carboxylic acid group on the aromatic ring allows for diverse chemical modifications, leading to a vast library of derivatives with varied biological activities. These activities include antimicrobial, antifungal, antimalarial, and cholinesterase inhibitory properties.[1] This guide focuses on the characterization of these derivatives, providing a basis for understanding their structure-activity relationships.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity of synthesized 3-aminobenzoic acid derivatives are primarily determined using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for a selection of 3-aminobenzoic acid derivatives.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Selected 3-Aminobenzoic Acid Derivatives

Compound/Derivativeν(N-H)ν(C=O) (acid/amide)ν(C=O) (ester)Aromatic ν(C=C)Reference
3-Aminobenzoic acid~3400-3300 (two peaks)~1685-~1600, ~1470[2]
3-Aminobenzamide~3350, ~3170~1650 (Amide I)-~1620, ~1580 (Amide II)[3]
Methyl 3-aminobenzoate~3450, ~3350-~1710~1620, ~1590[4]
Ethyl 3-aminobenzoate~3430, ~3350-~1705~1620, ~1590[4]
3-(Benzoylamino)benzoic acid~3302~1684 (acid), ~1627 (amide)-~1585, ~1485[5]

Table 2: ¹H NMR Spectroscopic Data (δ ppm) of Selected 3-Aminobenzoic Acid Derivatives in DMSO-d₆

Compound/DerivativeAromatic Protons-NH₂/-NH--OCH₃/-OCH₂CH₃Reference
3-Aminobenzoic acid6.80-7.50 (m, 4H)5.30 (br s, 2H)-[2]
3-Aminobenzamide6.85-7.60 (m, 4H)5.40 (br s, 2H), 7.20 & 7.80 (br s, 2H, -CONH₂)-[3]
Methyl 3-aminobenzoate6.90-7.65 (m, 4H)5.50 (br s, 2H)3.80 (s, 3H)[4]
Ethyl 3-aminobenzoate6.90-7.65 (m, 4H)5.50 (br s, 2H)4.25 (q, 2H), 1.30 (t, 3H)[4]
3-(Benzoylamino)benzoic acid7.20-8.10 (m, 9H)10.20 (s, 1H)-[5]

Biological Activity

Derivatives of 3-aminobenzoic acid have been investigated for various biological activities. A notable area of research is their potential as cholinesterase inhibitors for the management of Alzheimer's disease.[6]

Comparative Biological Activity

The inhibitory potential of these derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance required to inhibit a biological process by 50%.

Table 3: Cholinesterase Inhibitory Activity of Selected 3-Aminobenzoic Acid Derivatives

Compound/DerivativeAcetylcholinesterase (AChE) IC₅₀ (µM)Butyrylcholinesterase (BChE) IC₅₀ (µM)Reference
3-((4-Bromobenzyl)amino)benzoic acid3.65 ± 0.122.67 ± 0.05[5]
3-(Benzoylamino)benzoic acid> 100> 100[5]
Galanthamine (Standard)0.54 ± 0.023.12 ± 0.11[6]
Tacrine (Standard)0.18 ± 0.010.09 ± 0.01[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key characterization techniques cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized derivatives based on their characteristic vibrational frequencies.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid Samples):

  • A small amount of the dried sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

  • The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.[7]

  • Alternatively, for attenuated total reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The sample is placed in the spectrometer's sample compartment.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-N, C-O).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the derivatives by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

Sample Preparation:

  • Approximately 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "shimmed" to achieve homogeneity.

  • The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is run.

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks in the resulting spectrum are analyzed to determine the structure of the molecule.[11]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-aminobenzoic acid derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start 3-Aminobenzoic acid hydrochloride reaction Chemical Reaction (e.g., Amidation, Esterification) start->reaction reagents Reactants & Reagents reagents->reaction workup Work-up & Purification reaction->workup product Derivative Product workup->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms bio_assay Biological Assays (e.g., Enzyme Inhibition) product->bio_assay analysis Structure Elucidation & Purity Assessment ftir->analysis nmr->analysis ms->analysis data_analysis Data Analysis (e.g., IC50 Determination) bio_assay->data_analysis

Caption: General workflow for the synthesis, characterization, and biological evaluation of 3-aminobenzoic acid derivatives.

Mechanism of Cholinesterase Inhibition

The following diagram illustrates the general mechanism of acetylcholinesterase (AChE) and its inhibition, a key therapeutic target for Alzheimer's disease.

G cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by 3-Aminobenzoic Acid Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE Inhibitor 3-Aminobenzoic Acid Derivative (Inhibitor) Inhibitor->AChE Binding Increased_ACh Increased ACh Level Enhanced_Signal Enhanced Signal Transmission Increased_ACh->Enhanced_Signal

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). An understanding of the distinct reactivity profiles of these isomers is essential for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines the theoretical basis for their differential reactivity, supported by physicochemical data, and provides detailed experimental protocols for key chemical transformations.

Physicochemical Properties and Electronic Effects

The reactivity of the aminobenzoic acid isomers is fundamentally governed by the electronic interplay between the amino (-NH₂) group, a strong activating group, and the carboxylic acid (-COOH) group, a deactivating group, on the benzene ring. The relative positions of these two functional groups dictate the electron density at various points on the molecule, thereby influencing the rates and outcomes of chemical reactions.

The amino group, through the resonance effect (+R), donates electron density to the aromatic ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group is electron-withdrawing due to both the inductive effect (-I) and the resonance effect (-R).

Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers

Property2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Synonym Anthranilic acidm-Aminobenzoic acidp-Aminobenzoic acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight ( g/mol ) 137.14137.14137.14
Melting Point (°C) 146-148[1]178-180[2]187-189[3][4]
pKa (carboxyl group) ~4.95[5]~4.79[2]~4.88
pKa (amino group) ~2.09[5]~3.07[2]~2.42

Comparative Reactivity in Key Chemical Reactions

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid group is influenced by the electronic effects of the amino group.

  • 3-Aminobenzoic acid is the most acidic of the three isomers. In the meta position, the electron-donating resonance effect of the amino group does not extend to the carboxyl group, which is primarily influenced by the weak electron-withdrawing inductive effect of the amino group.

  • 4-Aminobenzoic acid is less acidic than the meta isomer. The strong electron-donating resonance effect of the para-amino group increases the electron density on the carboxyl group, destabilizing the carboxylate anion and thus decreasing acidity.

  • 2-Aminobenzoic acid is the least acidic due to the formation of an intramolecular hydrogen bond between the amino group and the carboxylic acid group. This hydrogen bond stabilizes the protonated form, making it more difficult to remove the proton.

Basicity of the Amino Group

The basicity of the amino group is also influenced by the position of the carboxyl group.

  • 4-Aminobenzoic acid has the most basic amino group. The carboxyl group at the para position has a weaker electron-withdrawing inductive effect compared to the ortho position, and its resonance effect does not significantly decrease the electron density on the amino group.

  • 3-Aminobenzoic acid is less basic. The carboxyl group at the meta position exerts a moderate electron-withdrawing inductive effect, reducing the electron density on the amino group.

  • 2-Aminobenzoic acid has the least basic amino group. The proximity of the electron-withdrawing carboxyl group significantly reduces the electron density on the nitrogen atom through a strong inductive effect.

Esterification of the Carboxylic Acid

Esterification is an acid-catalyzed reaction. The rate of this reaction is dependent on the susceptibility of the carbonyl carbon to nucleophilic attack by the alcohol.

  • 3-Aminobenzoic acid is expected to have the highest reactivity in esterification. The carbonyl carbon is more electrophilic as it is less affected by the electron-donating resonance of the amino group.

  • 4-Aminobenzoic acid is expected to be less reactive than the meta isomer. The electron-donating resonance from the para-amino group reduces the electrophilicity of the carbonyl carbon.

  • 2-Aminobenzoic acid is expected to be the least reactive. The steric hindrance from the adjacent amino group can impede the approach of the alcohol nucleophile.

Amidation of the Carboxylic Acid

Similar to esterification, the rate of amidation is influenced by the electrophilicity of the carbonyl carbon.

  • 3-Aminobenzoic acid is predicted to be the most reactive towards amidation.

  • 4-Aminobenzoic acid is expected to be less reactive than the meta isomer.

  • 2-Aminobenzoic acid is anticipated to be the least reactive due to steric hindrance.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution, while the carboxylic acid group is a deactivating and meta-directing group. The overall reactivity and regioselectivity are determined by the interplay of these two groups.

  • 4-Aminobenzoic acid: The amino group strongly activates the positions ortho to it (positions 3 and 5). The deactivating effect of the carboxyl group is less pronounced at these positions. Therefore, 4-aminobenzoic acid is highly reactive towards electrophilic substitution, with substitution occurring at the 3- and 5-positions.

  • 2-Aminobenzoic acid: The amino group activates the positions ortho and para to it (positions 3 and 5). The carboxylic acid deactivates the ring. Substitution is expected to occur primarily at the 5-position (para to the amino group) due to a combination of electronic activation and less steric hindrance compared to the 3-position.

  • 3-Aminobenzoic acid: The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the carboxylic acid directs to the meta position (position 5). The powerful activating effect of the amino group will dominate, leading to substitution primarily at positions 2, 4, and 6, which are activated by the amino group.

Table 2: Predicted Reactivity Comparison of Aminobenzoic Acid Isomers

Reaction Type2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Acidity (Carboxylic Acid) Least AcidicMost AcidicModerately Acidic
Basicity (Amino Group) Least BasicModerately BasicMost Basic
Esterification Least ReactiveMost ReactiveModerately Reactive
Amidation Least ReactiveMost ReactiveModerately Reactive
Electrophilic Substitution Moderately ReactiveMost Reactive (multiple sites)Highly Reactive (specific sites)

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of the three aminobenzoic acid isomers.

Protocol 1: Comparative Fischer Esterification

Objective: To compare the relative rates of esterification of 2-, 3-, and 4-aminobenzoic acid with ethanol.

Materials:

  • 2-Aminobenzoic acid

  • 3-Aminobenzoic acid

  • 4-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flasks, reflux condensers, etc.)

  • Heating mantles

  • Magnetic stirrers

  • TLC plates and chamber

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Set up three identical reaction apparatuses, each consisting of a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In each flask, place 1.37 g (10 mmol) of one of the aminobenzoic acid isomers.

  • To each flask, add 20 mL of absolute ethanol.

  • While stirring, slowly add 1 mL of concentrated sulfuric acid to each flask.

  • Heat the mixtures to a gentle reflux using heating mantles.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC or GC-FID to determine the amount of ester formed.

  • After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Pour each mixture into a beaker containing 50 mL of cold water.

  • Neutralize each solution by the slow addition of 10% sodium carbonate solution until the pH is ~8.

  • Extract the product from each mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts for each isomer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Determine the yield of the crude ester for each isomer.

Data Analysis:

  • Plot the percentage yield of the ester against time for each isomer to compare the reaction rates.

  • Compare the final yields of the three isomers.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aminobenzoic_Acid Aminobenzoic Acid Isomer Protonated_Carbonyl Protonated Carbonyl Aminobenzoic_Acid->Protonated_Carbonyl + H⁺ (from H₂SO₄) Ethanol Ethanol H2SO4 H₂SO₄ Ethyl_Aminobenzoate Ethyl Aminobenzoate Water Water Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ethyl_Aminobenzoate - H⁺

Caption: Fischer Esterification Mechanism.

Protocol 2: Comparative Amidation

Objective: To compare the relative reactivity of 2-, 3-, and 4-aminobenzoic acid in an amidation reaction with aniline.

Materials:

  • 2-Aminobenzoic acid

  • 3-Aminobenzoic acid

  • 4-Aminobenzoic acid

  • Aniline

  • Pyridine

  • Thionyl chloride (SOCl₂) or a coupling agent like DCC (dicyclohexylcarbodiimide)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrers

  • Ice bath

Procedure:

  • Method A: Via Acyl Chloride a. In three separate flasks, suspend 1.37 g (10 mmol) of each aminobenzoic acid isomer in 20 mL of DCM. b. Cool the suspensions in an ice bath and slowly add 1.1 mL (15 mmol) of thionyl chloride to each flask. c. Stir the mixtures at room temperature for 1 hour. d. In three other flasks, dissolve 0.93 g (10 mmol) of aniline in 10 mL of pyridine. e. Slowly add each of the prepared acyl chloride solutions to the aniline solutions at 0 °C. f. Stir the reactions at room temperature and monitor their progress by TLC.

  • Method B: Using a Coupling Agent a. In three separate flasks, dissolve 1.37 g (10 mmol) of each aminobenzoic acid isomer and 0.93 g (10 mmol) of aniline in 20 mL of DCM. b. Cool the solutions in an ice bath. c. To each flask, add a solution of 2.06 g (10 mmol) of DCC in 10 mL of DCM dropwise. d. Stir the reactions at room temperature and monitor their progress by TLC.

  • Work-up (for both methods): a. Once the reactions are complete, filter off any precipitate (dicyclohexylurea in Method B). b. Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. d. Determine the yield of the crude amide for each isomer.

Data Analysis:

  • Compare the reaction times required for the completion of each reaction.

  • Compare the final yields of the three isomers.

Amidation_Workflow cluster_start Starting Materials ABA_Isomer Aminobenzoic Acid Isomer Activation Activation of Carboxylic Acid ABA_Isomer->Activation Amine Amine (e.g., Aniline) Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Activated Intermediate Product Amide Product Coupling->Product

Caption: General Amidation Workflow.

Protocol 3: Comparative Electrophilic Bromination

Objective: To compare the regioselectivity and reactivity of 2-, 3-, and 4-aminobenzoic acid towards electrophilic bromination.

Materials:

  • 2-Aminobenzoic acid

  • 3-Aminobenzoic acid

  • 4-Aminobenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite solution

  • Standard laboratory glassware

  • Magnetic stirrers

  • Ice bath

Procedure:

  • In three separate flasks, dissolve 1.37 g (10 mmol) of each aminobenzoic acid isomer in 20 mL of glacial acetic acid.

  • Cool the solutions in an ice bath.

  • Slowly add a solution of 0.51 mL (10 mmol) of bromine in 5 mL of glacial acetic acid dropwise to each flask with stirring.

  • After the addition is complete, allow the mixtures to stir at room temperature and monitor the disappearance of the bromine color.

  • Once the reaction is complete (or after a set time, e.g., 2 hours), pour each reaction mixture into 100 mL of cold water.

  • Add sodium bisulfite solution dropwise to quench any unreacted bromine.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the products and determine the yield for each isomer.

  • Analyze the products by ¹H NMR spectroscopy to determine the regioselectivity of the bromination.

Data Analysis:

  • Compare the reaction times based on the disappearance of the bromine color.

  • Compare the yields of the brominated products.

  • Determine the structure of the major product(s) for each isomer to assess the directing effects of the substituents.

Electrophilic_Bromination Benzene_Ring Aminobenzoic Acid Isomer (Aromatic Ring) Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzene_Ring->Sigma_Complex + Br⁺ Br2 Br₂ Electrophile_Formation Generation of Br⁺ Electrophile Br2->Electrophile_Formation FeBr3 FeBr₃ (Catalyst) FeBr3->Electrophile_Formation Product Bromo-aminobenzoic Acid Sigma_Complex->Product - H⁺

Caption: Electrophilic Bromination Mechanism.

Conclusion

The reactivity of 2-, 3-, and 4-aminobenzoic acid is a nuanced interplay of inductive effects, resonance effects, and steric hindrance. While direct comparative kinetic data is not extensively available in the literature, a qualitative and predictive comparison can be made based on fundamental organic chemistry principles. 3-Aminobenzoic acid is generally expected to be the most reactive in reactions involving the carboxylic acid group due to favorable electronic effects and minimal steric hindrance. 4-Aminobenzoic acid demonstrates high reactivity in electrophilic aromatic substitution due to the powerful activating nature of the para-amino group. The reactivity of 2-aminobenzoic acid is often tempered by steric hindrance and intramolecular hydrogen bonding. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these differences in reactivity, providing valuable data for researchers in the fields of chemical synthesis and drug development.

References

A Comparative Guide to the Synthetic Utility of 3-Aminobenzoic Acid Hydrochloride and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline core is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of 3-aminobenzoic acid hydrochloride against two common aniline derivatives—unsubstituted aniline and the electron-rich p-anisidine—in key synthetic transformations.

The presence of a carboxylic acid group in the meta position of 3-aminobenzoic acid introduces an electron-withdrawing character, modulating the nucleophilicity of the amino group. Its hydrochloride salt form enhances solubility in aqueous media and modifies its reactivity profile. In contrast, aniline serves as a baseline for comparison, while p-anisidine, with its electron-donating methoxy group, represents an activated aniline derivative.

This comparison focuses on two ubiquitous and critical reactions in synthetic chemistry: amide bond formation and diazotization. The experimental data presented, while not from a single head-to-head study, has been aggregated from various sources to provide a quantitative, albeit contextual, comparison of the performance of these aniline derivatives.

Data Presentation

The following tables summarize the reaction conditions and yields for amide bond formation and diazotization reactions for 3-aminobenzoic acid, aniline, and p-anisidine. It is important to note that the data is collated from different experimental sources and, therefore, reaction conditions are not identical. This should be taken into consideration when making direct comparisons.

Table 1: Comparison of Amide Bond Formation

Aniline DerivativeReactionCoupling ReagentsSolventTemperatureTimeYield (%)Reference
AnilineAmide coupling with 4-amino-N-(4-methoxybenzyl)benzamideEDC, HOBt (cat.), DMAPAcetonitrile23°C-72%[1]
3-Aminobenzoic AcidAmide coupling with various aminesNot specifiedNot specifiedNot specifiedNot specifiedModerate to high(Qualitative)
p-AnisidineAmide coupling with aryl estersPd(IPr)(allyl)Cl, K₂CO₃Toluene110°C-99%[2]

Table 2: Comparison of Diazotization Reactions

Aniline DerivativeReactionReagentsSolventTemperatureYield (%)Reference
AnilineFormation of Benzenediazonium ChlorideNaNO₂, HClWater0-5°CHigh (used in situ)[3][4][5][6]
3-Aminobenzoic AcidDiazotization followed by cyanationNaNO₂, H₂SO₄, KCN, CuSO₄Water0-5°C82% (of terephthalic acid)[7]
p-AnisidineFormation of 4-Methoxybenzenediazonium tetrafluoroborateNaNO₂, HBF₄Water0-5°C>85% (for subsequent cyanation)[8]

Experimental Protocols

Detailed experimental methodologies for the key reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol is adapted for the coupling of an aniline derivative with a carboxylic acid.

Materials:

  • Aniline derivative (e.g., aniline) (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of the aniline derivative and the carboxylic acid in acetonitrile, add EDC, HOBt, and DMAP.

  • The resulting mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Protocol 2: Diazotization and Sandmeyer Reaction

This protocol describes the formation of a diazonium salt from an aminobenzoic acid and its subsequent conversion.

Materials:

  • Aminobenzoic acid (e.g., 4-aminobenzoic acid) (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.05 equiv)

  • Sulfuric acid (1.0 M)

  • Potassium cyanide (KCN)

  • Copper(II) sulfate (CuSO₄)

  • Deionized water

Procedure:

  • A suspension of the aminobenzoic acid in 1.0 M sulfuric acid is cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in deionized water is added dropwise to the stirred suspension, maintaining the temperature below 5°C.

  • The reaction mixture is stirred for an additional period at 0-5°C.

  • For the Sandmeyer cyanation, a solution of potassium cyanide and copper(II) sulfate in water is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the cyanide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated under reflux.

  • The product is isolated by filtration, washed, and dried.

Mandatory Visualization

experimental_workflow Experimental Workflow: Amide Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve aniline derivative and carboxylic acid in solvent add_reagents Add coupling reagents (e.g., EDC, HOBt, DMAP) start->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction by TLC stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete purify Purify by column chromatography concentrate->purify product Isolate pure amide purify->product

Caption: A generalized workflow for amide bond formation using an aniline derivative.

signaling_pathway Diazotization Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Aniline Derivative (Ar-NH₂) n_nitrosamine N-Nitrosamine (Ar-NH-N=O) aniline->n_nitrosamine + NO⁺ nitrous_acid Nitrous Acid (HNO₂) nitrosonium Nitrosonium Ion (NO⁺) nitrous_acid->nitrosonium + H⁺ acid Mineral Acid (e.g., HCl) diazonium Arenediazonium Salt (Ar-N₂⁺X⁻) n_nitrosamine->diazonium + H⁺, - H₂O

Caption: The general mechanism for the diazotization of an aniline derivative.

Discussion and Comparison

The electronic nature of the substituent on the aniline ring plays a crucial role in determining its reactivity.

  • This compound : The carboxylic acid group is electron-withdrawing, which decreases the electron density on the aromatic ring and reduces the nucleophilicity of the amino group. This generally leads to slower reaction rates in reactions where the amine acts as a nucleophile, such as amide coupling. However, the hydrochloride salt can improve solubility in certain solvent systems. In diazotization, the electron-withdrawing group can stabilize the resulting diazonium salt to some extent.

  • Aniline : As the parent compound, aniline provides a benchmark for reactivity. Its amino group is activated by the benzene ring, making it a moderately good nucleophile. It readily undergoes amide coupling and diazotization under standard conditions.

  • p-Anisidine : The methoxy group at the para position is strongly electron-donating, which significantly increases the electron density on the aromatic ring and enhances the nucleophilicity of the amino group. Consequently, p-anisidine is expected to be more reactive than aniline and 3-aminobenzoic acid in nucleophilic reactions like amide coupling. In diazotization, the electron-donating group can destabilize the resulting diazonium salt, making it more prone to decomposition at higher temperatures.

In the context of the Ugi multicomponent reaction , which involves the formation of an imine from an aniline and an aldehyde, the reactivity of the aniline derivative is also critical. Electron-deficient anilines, such as 3-aminobenzoic acid, may react more slowly or less efficiently in the initial imine formation step compared to aniline or electron-rich anilines like p-anisidine. This can impact the overall yield and efficiency of the multicomponent reaction.

Conclusion

The choice of aniline derivative in a synthesis is a critical decision that significantly impacts reaction outcomes. This compound, with its electron-withdrawing carboxylic acid group, is generally less reactive as a nucleophile compared to aniline and p-anisidine. This can be advantageous in controlling selectivity in some reactions but may require more forcing conditions or more potent reagents to achieve high yields in others, such as amide coupling. Conversely, the enhanced nucleophilicity of p-anisidine makes it highly reactive, often leading to faster reactions and higher yields under milder conditions. The selection between these and other aniline derivatives should be guided by the specific requirements of the synthetic transformation, including the desired reactivity, potential side reactions, and the electronic compatibility with other functional groups in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 3-Aminobenzoic Acid Hydrochloride: A Novel Green Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel, environmentally friendly synthetic route to 3-Aminobenzoic acid hydrochloride. The performance of this new method is objectively compared with established synthesis protocols, supported by experimental data to inform researchers and drug development professionals on the most efficient, safe, and sustainable approach for the preparation of this valuable compound.

Comparative Analysis of Synthetic Routes

The synthesis of 3-Aminobenzoic acid is a critical step in the production of various pharmaceuticals and fine chemicals. Traditional methods have relied on the reduction of 3-nitrobenzoic acid using metal catalysts or reducing agents. While effective, these methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A novel, one-pot, metal-free approach utilizing subcritical water presents a greener alternative.

The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction, which can be achieved through various standard laboratory procedures.

Table 1: Comparison of Synthetic Routes to 3-Aminobenzoic Acid

ParameterNovel "Green" RouteEstablished Route 1: Catalytic HydrogenationEstablished Route 2: Iron Reduction
Starting Material 3-Nitrobenzaldehyde3-Nitrobenzoic acid3-Nitrobenzoic acid
Key Reagents NORIT GAC 12-40 (activated carbon), WaterPd/C catalyst, H₂ gas, NaOHReduced iron powder, NH₄Cl, HCl
Solvent WaterWaterWater
Reaction Temperature 300 °C[1]60-70 °C[2][3]95-110 °C[4]
Reaction Time 2 - 6 hours[1]~2 hours[3]2 - 15 hours[4]
Reported Yield 59%[1]95-98%[2][3]up to 90.1%[4]
Product Purity Not explicitly stated, requires chromatographic analysis[1]>99% (HPLC)[2][3]High, requires recrystallization
Advantages Metal-free, uses a green solvent (water), one-pot reaction.[1]High yield and purity, well-established and reliable.Inexpensive reagents, avoids pressurized hydrogen.
Disadvantages High temperature and pressure, moderate yield.[1]Requires specialized high-pressure equipment, flammable H₂ gas.Generation of iron sludge waste, longer reaction times.

Experimental Protocols

Novel "Green" Synthetic Route: One-Pot Synthesis from 3-Nitrobenzaldehyde

This method describes a metal-free, one-pot synthesis of 3-Aminobenzoic acid in subcritical water.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • NORIT GAC 12-40 (activated carbon)

  • Deionized Water

  • Batch reactor (autoclave)

Procedure:

  • A 100 mL batch reactor is charged with 3-nitrobenzaldehyde (10 mmol), NORIT GAC 12-40 (6 g), and water (55 mL).

  • The autoclave is sealed and heated to 300 °C, reaching a pressure of approximately 90 bar.

  • The reaction mixture is stirred at this temperature for 6 hours.

  • After the reaction, the autoclave is cooled to 40 °C.

  • The aqueous phase is diluted with ethyl acetate and filtered to remove the activated carbon.

  • The organic phase is separated, and the solvent is removed under reduced pressure to yield 3-Aminobenzoic acid. The product is then analyzed by gas chromatography.

Established Synthetic Route 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid

This protocol is adapted from the high-yield catalytic hydrogenation of 4-nitrobenzoic acid and is a standard method for the reduction of aromatic nitro compounds.[2][3]

Materials:

  • 3-Nitrobenzoic acid

  • 5% or 10% Palladium on carbon (Pd/C)

  • Sodium hydroxide (NaOH)

  • Hydrogen (H₂) gas

  • Hydrochloric acid (HCl)

  • High-pressure reactor (autoclave)

Procedure:

  • In a 1 L autoclave, a solution of 3-nitrobenzoic acid (e.g., 167 g) and sodium hydroxide (40 g) in water (668 g) is prepared.

  • The Pd/C catalyst (e.g., 1.67 g) is added to the solution.

  • The autoclave is sealed and purged with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to 2-4 MPa and heated to 60-70 °C with stirring.

  • The reaction is monitored until hydrogen uptake ceases (approximately 1-2 hours).

  • After cooling to room temperature, the catalyst is recovered by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of 3, causing the precipitation of 3-Aminobenzoic acid.

  • The product is collected by filtration, washed with cold water, and dried to yield a white to off-white solid.

Established Synthetic Route 2: Reduction of 3-Nitrobenzoic Acid with Iron

This method utilizes reduced iron powder in the presence of an acid to reduce the nitro group.[4]

Materials:

  • 3-Nitrobenzoic acid

  • Reduced iron powder

  • Ammonium chloride (NH₄Cl)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Activated carbon

Procedure:

  • To a reaction flask equipped with a reflux condenser, thermometer, and stirrer, add 3-nitrobenzoic acid (e.g., 36.0 g, 0.2 mol) and water (300 mL).

  • Add reduced iron powder (e.g., 16.8 g, 0.3 mol), ammonium chloride (3.0 g, 0.056 mol), and concentrated hydrochloric acid (2 mL).

  • Heat the mixture to 95 °C with stirring and maintain at reflux for approximately 2.5 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and add sodium carbonate and activated carbon for decolorizing, adjusting the pH to alkaline.

  • Filter the mixture to remove the iron sludge.

  • Acidify the filtrate with acid to a slightly acidic pH to precipitate the 3-Aminobenzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Preparation of this compound

The hydrochloride salt can be prepared by treating the synthesized 3-Aminobenzoic acid with hydrochloric acid.

Method A: In-situ formation during catalytic hydrogenation During the workup of the catalytic hydrogenation (Established Route 1), after filtration of the catalyst, the addition of an excess of concentrated hydrochloric acid will first precipitate the free aminobenzoic acid, and further addition will lead to the formation and potential precipitation of the hydrochloride salt, depending on the concentration.

Method B: From isolated 3-Aminobenzoic acid

  • Dissolve the purified 3-Aminobenzoic acid in a suitable solvent such as isopropanol or ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the logical workflows for the novel and established synthetic routes.

new_synthetic_route cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation cluster_product Product cluster_salt_formation Salt Formation cluster_final_product Final Product start 3-Nitrobenzaldehyde react Subcritical Water NORIT GAC 12-40 300°C, 90 bar, 6h start->react extract Extraction with Ethyl Acetate react->extract isolate Solvent Removal extract->isolate product 3-Aminobenzoic Acid isolate->product salt Addition of HCl product->salt final_product 3-Aminobenzoic Acid Hydrochloride salt->final_product

Caption: Workflow for the novel "green" synthesis of this compound.

established_synthetic_route cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup & Isolation cluster_product Product cluster_salt_formation Salt Formation cluster_final_product Final Product start 3-Nitrobenzoic Acid react_h2 Catalytic Hydrogenation (Pd/C, H₂, NaOH) start->react_h2 react_fe Iron Reduction (Fe, NH₄Cl, HCl) start->react_fe workup Filtration & Acidification react_h2->workup react_fe->workup product 3-Aminobenzoic Acid workup->product salt Addition of HCl product->salt final_product 3-Aminobenzoic Acid Hydrochloride salt->final_product

Caption: Workflow for the established syntheses of this compound.

References

Spectroscopic comparison of 3-Aminobenzoic acid and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral distinctions between 3-Aminobenzoic acid and its hydrochloride salt, offering researchers critical data for characterization and analysis in drug development and scientific research.

In the realm of pharmaceutical sciences and chemical research, the precise characterization of molecules is paramount. 3-Aminobenzoic acid, a versatile organic compound, and its hydrochloride salt represent a classic case of how a simple acid-base reaction can significantly alter the electronic and vibrational properties of a molecule. This guide provides a detailed spectroscopic comparison of these two compounds, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate their structural differences.

At a Glance: Key Spectroscopic Differences

The protonation of the amino group in 3-Aminobenzoic acid to form its hydrochloride salt is the central event dictating the observable changes in their respective spectra. This modification alters the electronic distribution within the aromatic ring and introduces new vibrational modes, leading to distinct spectroscopic fingerprints.

Table 1: Comparison of UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
3-Aminobenzoic Acid194, 226, 272[1]Not Specified
3-Aminobenzoic Acid HydrochlorideData not readily availableNot Specified

Table 2: Comparison of ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Aminobenzoic AcidDMSO-d₆12.45 (s, 1H, -COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, -NH₂)
This compoundNot SpecifiedA downfield shift of aromatic protons is expected due to the electron-withdrawing effect of the -NH₃⁺ group. The amine protons would appear as a broad singlet at a significantly downfield chemical shift.

Table 3: Comparison of ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
3-Aminobenzoic AcidDMSO-d₆168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9
This compoundNot SpecifiedShifts in the positions of the aromatic carbon signals are anticipated, particularly for the carbon attached to the amino group, due to the change in its electronic nature.

Table 4: Comparison of Key FTIR Absorption Bands

Functional Group3-Aminobenzoic Acid (cm⁻¹)This compound (cm⁻¹)Expected Changes
N-H stretch (amine)3400-3300 (two bands for primary amine)~3000 (broad)Disappearance of the two sharp N-H stretching bands and appearance of a broad ammonium (-NH₃⁺) stretching band, often overlapping with C-H stretches.
C=O stretch (acid)~1700-1680~1700-1680Minimal change is expected for the carboxylic acid carbonyl stretch.
N-H bend (amine)~1620Not presentThe characteristic N-H bending vibration of the primary amine will be absent.
N-H bend (ammonium)Not present~1600-1500Appearance of ammonium ion bending vibrations.

In Detail: A Deeper Dive into the Spectra

Infrared (IR) Spectroscopy

The most dramatic differences between the IR spectra of 3-Aminobenzoic acid and its hydrochloride salt are observed in the region of N-H stretching and bending vibrations. In 3-Aminobenzoic acid, the primary amine group (-NH₂) gives rise to two characteristic sharp absorption bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. Upon protonation to form the hydrochloride salt, the amino group is converted to an ammonium group (-NH₃⁺). This results in the disappearance of the sharp primary amine stretches and the appearance of a very broad and strong absorption band in the 3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium ion. This broadness is due to hydrogen bonding. Furthermore, the N-H bending vibration of the primary amine, typically seen around 1620 cm⁻¹, is replaced by the bending vibrations of the ammonium group in the 1600-1500 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the protonation of the amino group to an ammonium group causes a significant downfield shift for the aromatic protons. This is due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group, which deshields the protons on the benzene ring. The two protons of the -NH₂ group in 3-aminobenzoic acid typically appear as a singlet, whereas the three protons of the -NH₃⁺ group in the hydrochloride salt will also appear as a singlet, but at a much higher chemical shift (further downfield) and will likely be broader due to quadrupolar effects of the nitrogen atom and exchange with any trace water.

Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the nitrogen will experience a downfield shift upon protonation. The other aromatic carbon signals will also be affected, though to a lesser extent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-Aminobenzoic acid exhibits absorption maxima at 194, 226, and 272 nm.[1] These absorptions are due to π → π* transitions within the benzene ring and the conjugated system involving the carboxyl and amino groups. Upon protonation of the amino group, its ability to donate electron density to the aromatic ring through resonance is eliminated. The -NH₃⁺ group is electron-withdrawing, which will alter the energy of the molecular orbitals. This is expected to cause a hypsochromic shift (blue shift) in the longer wavelength absorption bands.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-Aminobenzoic acid and its hydrochloride salt.

Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to obtain a spectrum with single lines for each carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: A cuvette containing the pure solvent (the blank) is placed in the spectrophotometer, and a baseline is recorded. The blank is then replaced with the cuvette containing the sample solution. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Visualizing the Comparison Workflow

To systematically compare these two compounds, a logical workflow is essential. The following diagram, generated using the DOT language, illustrates the process.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Compound1 3-Aminobenzoic Acid FTIR FTIR Spectroscopy Compound1->FTIR NMR NMR Spectroscopy Compound1->NMR UV_Vis UV-Vis Spectroscopy Compound1->UV_Vis Compound2 3-Aminobenzoic Acid HCl Compound2->FTIR Compound2->NMR Compound2->UV_Vis IR_Data Analyze Vibrational Modes (N-H, C=O stretches) FTIR->IR_Data NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data UV_Vis_Data Analyze λmax & Electronic Transitions UV_Vis->UV_Vis_Data Comparison Compare Spectra & Elucidate Structural Differences IR_Data->Comparison NMR_Data->Comparison UV_Vis_Data->Comparison

Caption: Workflow for the spectroscopic comparison of 3-Aminobenzoic acid and its hydrochloride salt.

Signaling the Structural Change

The conversion of 3-Aminobenzoic acid to its hydrochloride salt is a straightforward acid-base reaction. The following diagram illustrates this chemical transformation.

Caption: Reaction of 3-Aminobenzoic acid with HCl to form its hydrochloride salt.

References

A Comparative Guide to the Performance of 3-Aminobenzoic Acid Hydrochloride in Diverse Coupling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Amide Bond Formation with 3-Aminobenzoic Acid Hydrochloride

The formation of the amide bond is a cornerstone of modern chemical synthesis, particularly in the realms of pharmaceutical and materials science. 3-Aminobenzoic acid and its hydrochloride salt are valuable building blocks, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. The efficiency of incorporating this moiety into a larger molecular framework is critically dependent on the chosen coupling methodology. This guide provides an objective comparison of the performance of this compound in several widely used amide bond forming reactions, supported by representative experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a critical decision in synthesis design, influencing reaction times, yields, purification strategies, and overall cost-effectiveness. The following table summarizes the performance of several common coupling reagents in the context of reactions involving this compound. The data presented is a synthesis of typical results and may vary based on the specific amine coupling partner and reaction conditions.

Coupling Reagent/MethodAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Key Considerations
EDC HOBtDIPEA/TEADMF/DCM12-2480-95Cost-effective and common. The urea byproduct is water-soluble, which simplifies workup.
HATU NoneDIPEA/TEADMF1-490-98Highly efficient with rapid reaction times, especially for challenging or sterically hindered substrates.[1] More expensive than carbodiimides.
BOP HOBt (optional)DIPEADMF2-685-95Very effective for difficult couplings and known to minimize racemization.[2][3] A major drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]
PyBOP HOBt (optional)DIPEADMF2-685-95A safer alternative to BOP, as it does not produce HMPA. Offers similar high coupling efficiency.[4]
T3P® NonePyridine/TEAEtOAc/DCM2-888-97A versatile and safe reagent with byproducts that are easily removed by aqueous workup.[5] Effective in preventing racemization.[5]
CDI NoneNone/BaseTHF/DCM12-2470-90A milder reagent, but may require longer reaction times. The reaction can sometimes be performed without a base.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the coupling of this compound with a generic primary amine (e.g., benzylamine) using the discussed methodologies.

EDC/HOBt Mediated Coupling

This method is a widely used, reliable, and cost-effective approach for amide bond formation. The addition of HOBt helps to suppress racemization and improve efficiency.[6]

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent, known for its rapid reaction times and high yields, particularly with less reactive or sterically hindered amines.[1]

Protocol:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup the reaction as described in the EDC/HOBt protocol.

BOP Reagent Coupling

BOP is a phosphonium-based coupling reagent that is particularly effective for difficult couplings and minimizing racemization.[2] Caution: This reaction generates the carcinogen HMPA and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol:

  • Dissolve this compound (1.0 eq.) and the desired amine (1.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BOP reagent (1.1 eq.) to the cooled solution.

  • Slowly add DIPEA (2.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup the reaction as described in the EDC/HOBt protocol, taking necessary precautions for handling HMPA-containing waste.

T3P® (Propylphosphonic Anhydride) Coupling

T3P® is a user-friendly and safe coupling reagent. Its byproducts are water-soluble, simplifying the purification process.[5][7]

Protocol:

  • To a stirred solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous ethyl acetate, add pyridine (3.0 eq.).

  • Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) to the reaction mixture at room temperature.

  • Stir the reaction for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Reaction Pathways

To further elucidate the processes described, the following diagrams illustrate a generalized experimental workflow and the fundamental mechanism of amide bond formation.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 3-Aminobenzoic Acid HCl & Amine in Anhydrous Solvent add_reagents Add Coupling Reagent & Base start->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Aqueous Workup (Wash with Acid/Base/Brine) monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify end_product Pure N-Substituted 3-Aminobenzamide purify->end_product

A generalized experimental workflow for amide coupling reactions.

amide_formation_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Products acid R-COOH (3-Aminobenzoic Acid) activated_intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) acid->activated_intermediate + Coupling Reagent reagent Coupling Reagent amide Amide Bond Formation activated_intermediate->amide + Amine amine R'-NH2 final_amide R-CO-NHR' (Final Amide) amide->final_amide byproduct Byproduct (e.g., Urea, HOBt) amide->byproduct

A simplified mechanism of amide bond formation via coupling reagents.

Conclusion

The choice of coupling methodology for this compound has a significant impact on the efficiency and practicality of the synthesis. For routine applications where cost is a primary concern, EDC/HOBt remains a robust and reliable choice. For more challenging substrates or when rapid reaction times and high yields are paramount, HATU is an excellent, albeit more expensive, option. T3P® and PyBOP offer a good balance of high reactivity and improved safety profiles, making them attractive alternatives for a wide range of applications. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, scale, and available resources. This guide serves as a foundational resource to aid researchers in making informed decisions for their amide coupling reactions involving this compound.

References

Benchmarking 3-Aminobenzoic Acid Hydrochloride: A Comparative Guide to Alternative Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of molecular building blocks is a critical determinant of synthetic efficiency, product purity, and overall cost-effectiveness. 3-Aminobenzoic acid hydrochloride stands as a versatile intermediate, prized for its utility in the synthesis of a wide array of compounds, from vibrant azo dyes to complex heterocyclic scaffolds of medicinal importance. This guide provides an objective comparison of this compound against its common alternatives, supported by experimental data to inform strategic decisions in research and development.

At a Glance: Physicochemical Properties of Aminobenzoic Acid Isomers

The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the physicochemical properties of the resulting molecule. These differences can impact reactivity, solubility, and the characteristics of downstream products.

Property2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Molecular Weight ( g/mol ) 137.14137.14137.14
Melting Point (°C) 146-148174-178187-189
Water Solubility 5.9 g/L at 15°C4.7 g/L at 20°C3.5 mg/mL at 20°C[1]
pKa (carboxyl group) ~2.17~3.07[1]~2.38-2.50
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid[1]

Performance in Key Synthetic Applications

The utility of a building block is best assessed through its performance in common chemical transformations. This section compares this compound and its alternatives in the synthesis of azo dyes and benzimidazoles, two classes of compounds with significant industrial and pharmaceutical relevance.

Azo Dye Synthesis

Azo dyes, characterized by the vibrant colors conferred by the -N=N- chromophore, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. The position of the amino group on the benzoic acid ring can influence the color and properties of the resulting dye.

While specific comparative yield data under identical conditions is scarce in the literature, the general synthetic protocol is well-established for all isomers. The choice of isomer can impact the final color of the dye due to the electronic effects of the substituent positions.

Experimental Protocol: General Synthesis of Azo Dyes from Aminobenzoic Acids [1]

  • Diazotization:

    • Dissolve the aminobenzoic acid isomer in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

    • Test for the presence of excess nitrous acid using starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., phenol, 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

    • The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from a suitable solvent.

Logical Workflow for Azo Dye Synthesis

cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) cluster_workup Workup start Aminobenzoic Acid Isomer + HCl/H2O add_nitrite Add NaNO2 solution start->add_nitrite diazonium Diazonium Salt Formation add_nitrite->diazonium mix Mix Diazonium Salt and Coupling Component diazonium->mix coupling_component Coupling Component + NaOH/H2O coupling_component->mix precipitate Azo Dye Precipitation mix->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Water filtration->wash dry Dry wash->dry

A generalized workflow for the synthesis of azo dyes from aminobenzoic acid isomers.
Benzimidazole Synthesis

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid.

Experimental Protocol: Conventional Synthesis of 2-Arylbenzimidazoles

This protocol is adapted from the synthesis of 2-(4-aminophenyl)benzimidazole.

  • Reaction Setup:

    • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the aminobenzoic acid isomer (1 equivalent).

    • Add a dehydrating agent such as polyphosphoric acid or conduct the reaction in a high-boiling solvent like xylene.

  • Reaction:

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until a precipitate forms.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified benzimidazole derivative.

Decision-Making Workflow for Building Block Selection

start Define Target Molecule & Properties cost Cost Constraints? start->cost reactivity Specific Reactivity Needed? cost->reactivity Yes alt1 Consider 4-Amino-3-methylbenzoic acid (Cost-effective) cost->alt1 No solubility Solubility a Key Factor? reactivity->solubility Yes alt2 Choose Isomer based on Electronic Effects (e.g., 4-aminobenzoic acid for cross-coupling) reactivity->alt2 No alt3 Select Isomer with Appropriate Solubility Profile solubility->alt3 Yes Decision Decision Point Action Action/Selection

References

The Versatility of 3-Aminobenzoic Acid Hydrochloride: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminobenzoic acid hydrochloride, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of chemical entities with significant applications in pharmaceuticals and dye industries. Its unique structure, featuring an amino group and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications, leading to the development of potent therapeutic agents and vibrant coloring materials. This guide provides an objective comparison of the performance of 3-aminobenzoic acid derivatives in various applications, supported by experimental data, detailed methodologies, and visual workflows to aid in research and development.

Antimicrobial Applications: A Promising Scaffold for New Antibiotics

Derivatives of 3-aminobenzoic acid have demonstrated significant potential as antimicrobial agents. The introduction of various substituents onto the basic scaffold has led to the development of compounds with potent activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity

The antimicrobial efficacy of synthesized 3-aminobenzoic acid derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 3-aminobenzoic acid Schiff bases against selected pathogens.

CompoundTarget MicroorganismMIC (mg/mL)
3-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acidS. aureus>12.5
E. coli>25
P. aeruginosa>25
C. albicans>50
3-((4-methoxybenzylidene)amino)benzoic acidS. aureus>12.5
E. coli>25
P. aeruginosa>25
C. albicans>50
3-((4-chlorobenzylidene)amino)benzoic acidS. aureus>12.5
E. coli>25
P. aeruginosa>25
C. albicans>50
3-((4-nitrobenzylidene)amino)benzoic acidS. aureus>12.5
E. coli>25
P. aeruginosa>25
C. albicans>50

Data sourced from a study on the synthesis and antimicrobial activities of 3-aminobenzoic acid Schiff bases. The results indicate that these specific Schiff bases demonstrated limited effectiveness against the tested organisms at the concentrations evaluated.[1]

Experimental Protocol: Synthesis of 3-Aminobenzoic Acid Schiff Bases

The following protocol outlines a general method for the synthesis of Schiff bases derived from 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 3-aminobenzoic acid in methanol.

  • Add an equimolar amount of the desired substituted benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified period (e.g., 3-4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Synthesis_of_Schiff_Bases cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3_ABA 3-Aminobenzoic Acid Process Reflux 3_ABA->Process Aldehyde Substituted Benzaldehyde Aldehyde->Process Solvent Methanol Solvent->Process Catalyst Glacial Acetic Acid Catalyst->Process Filtration Filtration Process->Filtration Washing Washing with Methanol Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Schiff Base Derivative Recrystallization->Product

Caption: General workflow for the synthesis of 3-aminobenzoic acid Schiff base derivatives.

Cholinesterase Inhibition: A Target for Alzheimer's Disease Therapeutics

Derivatives of aminobenzoic acids are being investigated as potential inhibitors of cholinesterase enzymes, which are key targets in the palliative treatment of Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be increased in the brain, which is associated with improved cognitive function.

Comparative Analysis of Cholinesterase Inhibition

The inhibitory potential of these compounds is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A study on 2-, 3-, and 4-aminobenzoic acid derivatives provided the following data for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundTarget EnzymeIC50 (µM)
2cBChE2.67 ± 0.05
5bAChE1.66 ± 0.03

Data from a study on aminobenzoic acid derivatives as cholinesterase inhibitors.[2]

Experimental Protocol: Cholinesterase Inhibition Assay

The following is a general protocol for determining the cholinesterase inhibitory activity of test compounds, based on Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of 3-aminobenzoic acid)

  • Donepezil or Galanthamine as a positive control

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well microplate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cholinesterase_Inhibition_Assay cluster_preparation Preparation cluster_incubation Reaction Setup cluster_measurement Measurement & Analysis cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, DTNB, and Test Compound Solutions Mixing Mix Enzyme, DTNB, and Test Compound in Microplate Reagents->Mixing Incubate Incubate at 37°C Mixing->Incubate Add_Substrate Add Substrate (ATCI/BTCI) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Result IC50 Value Determine_IC50->Result

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Azo Dye Synthesis: A Foundation for a Spectrum of Colors

3-Aminobenzoic acid is a key intermediate in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants used in various industries. The synthesis involves a two-step process: diazotization of the amino group followed by coupling with a suitable coupling component.

Experimental Protocol: Synthesis of an Azo Dye

The following protocol provides a general procedure for the synthesis of an azo dye starting from an aminobenzoic acid.

Part A: Diazotization

  • Suspend 3-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 3-aminobenzoic acid, maintaining the temperature below 5°C.

  • Continue stirring for an additional 10-15 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve a coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration, wash with cold water, and dry.[4][5]

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup_dye Work-up Start_Diazo 3-Aminobenzoic Acid + HCl + H2O Cool_Diazo Cool to 0-5°C Start_Diazo->Cool_Diazo Add_Nitrite Add NaNO2 Solution Cool_Diazo->Add_Nitrite Stir_Diazo Stir for 10-15 min Add_Nitrite->Stir_Diazo Diazonium_Salt Diazonium Salt Solution Stir_Diazo->Diazonium_Salt Mix Add Diazonium Salt Solution Diazonium_Salt->Mix Start_Coupling Coupling Agent (e.g., 2-Naphthol) + NaOH Cool_Coupling Cool to 0-5°C Start_Coupling->Cool_Coupling Cool_Coupling->Mix Stir_Coupling Stir for 15-30 min Mix->Stir_Coupling Filter_Dye Vacuum Filtration Stir_Coupling->Filter_Dye Wash_Dye Wash with Cold Water Filter_Dye->Wash_Dye Dry_Dye Dry Wash_Dye->Dry_Dye Azo_Dye Azo Dye Product Dry_Dye->Azo_Dye

Caption: Step-by-step workflow for the synthesis of an azo dye from 3-aminobenzoic acid.

Conclusion

This compound is a foundational molecule with significant potential in various scientific and industrial fields. Its derivatives have shown promise as antimicrobial and anti-Alzheimer's agents, warranting further investigation and development. The synthetic versatility of this compound, particularly in the creation of a vast array of azo dyes, underscores its importance in the chemical industry. The experimental protocols and comparative data presented in this guide aim to provide researchers with a solid foundation for exploring and expanding the applications of this valuable chemical intermediate.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-aminobenzoic acid, a crucial intermediate in the manufacturing of dyes and pharmaceuticals, is most commonly achieved through the catalytic reduction of 3-nitrobenzoic acid.[1] The subsequent conversion to 3-aminobenzoic acid hydrochloride is a straightforward acid-base reaction. The choice of catalyst for the initial reduction step is paramount as it significantly influences reaction efficiency, selectivity, and overall cost. This guide provides a comparative analysis of common catalysts used for this transformation, supported by experimental data and detailed protocols.

The primary method for synthesizing 3-aminobenzoic acid involves the hydrogenation of 3-nitrobenzoic acid.[1] This reaction reduces the nitro group (-NO₂) to an amino group (-NH₂). A variety of catalysts can facilitate this process, with palladium on carbon (Pd/C), Raney nickel, and iron-based catalysts being the most prevalent.[2][3]

Catalyst Performance Comparison

The efficacy of a catalyst in this synthesis is measured by several key parameters: yield, reaction time, temperature, and pressure. The selection often involves a trade-off between catalyst cost, activity, and selectivity.

CatalystHydrogen SourceTypical ConditionsReaction TimeYieldKey Advantages & Disadvantages
Palladium on Carbon (Pd/C) H₂ gas, SilanesLow pressure (~1 atm), Room TempHoursHigh to Very HighAdvantages: High activity and selectivity, mild conditions, easy to remove.[4][5] Disadvantages: High cost, potential for dehalogenation of substrates.[2]
Raney Nickel H₂ gas, Formic Acid, Hydrazine40–110°C10-30 minsGood to High (80-90%)Advantages: Less expensive than Pd/C, rapid reaction, avoids strong acidic media.[6][7] Disadvantages: Pyrophoric, requires careful handling, potential for side reactions.
Iron (Fe) Powder Acidic Media (e.g., HCl, Acetic Acid)85-110°C2-6 hoursGood (up to 90.1%)Advantages: Very low cost, environmentally friendly.[8][9] Disadvantages: Requires stoichiometric amounts, acidic conditions, and generates iron sludge waste.[2][10]
Tin(II) Chloride (SnCl₂) Acidic Media (e.g., HCl)VariesVariesVariesAdvantages: Mild method, good for substrates with other reducible groups.[2][11] Disadvantages: Stoichiometric reagent, generates tin waste.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key catalytic systems.

Protocol 1: Reduction using Palladium on Carbon (Pd/C) with Hydrogen Gas

This protocol is a general method for the catalytic hydrogenation of a nitroaromatic compound.[12]

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve 3-nitrobenzoic acid in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% palladium on carbon (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus) to a pressure of approximately 1 atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3-aminobenzoic acid.

  • Hydrochloride Formation: Dissolve the resulting amine in a suitable solvent (e.g., ether) and treat with hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate this compound. Filter and dry the solid product.

Protocol 2: Reduction using Raney Nickel and Formic Acid

This method offers a rapid and selective reduction using a hydrogen transfer agent.[6]

  • Setup: Suspend 3-nitrobenzoic acid (5 mmol) and Raney nickel (0.2-0.3g) in methanol (3 mL) in a round-bottom flask.

  • Reagent Addition: Stir the suspension at room temperature and add 90% formic acid (2.5 mL).

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC.

  • Workup: After completion, filter the reaction mixture to remove the Raney nickel.

  • Isolation: Evaporate the organic layer. Dissolve the residue in an appropriate solvent like chloroform or ether and wash with a saturated sodium chloride solution. Evaporation of the organic solvent yields the 3-aminobenzoic acid.[6]

  • Hydrochloride Formation: Follow step 7 from Protocol 1.

Visualizing the Process

To better understand the experimental and chemical pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Dissolve 3-Nitrobenzoic Acid in Solvent B 2. Add Catalyst (e.g., Pd/C) A->B C 3. Introduce Hydrogen Source (e.g., H₂ Gas) B->C D 4. Reaction & Monitoring (Stirring, TLC) C->D E 5. Catalyst Filtration D->E F 6. Solvent Evaporation E->F G 7. Product Isolation (3-Aminobenzoic Acid) F->G H 8. Add HCl G->H I 9. Final Product (3-Aminobenzoic Acid HCl) H->I

Caption: A generalized experimental workflow for the catalytic reduction.

G Reactant 3-Nitrobenzoic Acid (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) Reactant->Intermediate1 +2[H] Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +2[H] Product 3-Aminobenzoic Acid (R-NH₂) Intermediate2->Product +2[H] Catalyst Catalyst Surface + [H] Catalyst->Reactant Catalyst->Intermediate1 Catalyst->Intermediate2

Caption: Simplified reaction pathway for nitro group reduction.

Conclusion

The choice of catalyst for the reduction of 3-nitrobenzoic acid is a critical decision in the synthesis of this compound. Palladium on carbon is often preferred for its high efficiency and mild reaction conditions, despite its cost.[2][4] Raney nickel presents a faster, more economical alternative, while iron powder is the most cost-effective but involves harsher conditions and waste disposal challenges.[6][8] The selection should be guided by the specific requirements of the synthesis, including scale, budget, and the presence of other functional groups on the substrate.

References

Safety Operating Guide

Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminobenzoic acid hydrochloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with local, regional, and national regulations, is essential.

I. Hazard and Safety Overview

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard Classification & Safety Information Reference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Signal Word Warning
Personal Protective Equipment (PPE) Eyeshields/Splash goggles, Protective gloves, Dust mask (type N95 or equivalent), Lab coat.
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[4]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6] Protect from direct sunlight.[7]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release.[4] Do not empty it into drains or release it into surface water.[4][7]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect waste this compound powder or crystals in its original container or a clearly labeled, suitable container.

  • Contaminated Materials: Any materials used for handling or cleaning up spills (e.g., paper towels, gloves, etc.) should be collected in a separate, sealed container labeled as hazardous waste.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's safety officer.

Step 2: Containerization and Labeling

  • Containers: Ensure waste containers are in good condition, compatible with the chemical, and can be tightly sealed.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the date of accumulation.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, well-ventilated, and away from incompatible materials.[5][7]

Step 4: Final Disposal

  • Professional Disposal: The disposal of this compound must be handled by a licensed and approved waste disposal company.[3][4][6][8][9]

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][7][9]

III. Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting cleanup.[5]

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4][5][6]

  • Cleaning: After the bulk material is removed, clean the contaminated surface with water.[5] Collect the cleaning water and any contaminated materials for disposal as hazardous waste.

  • Do Not Flush: Do not flush spilled material into the sanitary sewer system or the environment.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Aminobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Aminobenzoic acid hydrochloride, focusing on operational procedures, personal protective equipment, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses.[3]To prevent eye irritation from dust or splashes.[1][2][4]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin irritation and absorption.[4][5][6]
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.[6]To prevent respiratory tract irritation from dust inhalation.[1][2][4][7] Required when dusts are generated.
Body Protection Laboratory coat or full protective suit.To protect skin and clothing from contamination.[4][5]

Operational and Handling Protocols

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[3][4][5][8]

  • Do not breathe dust.[4][5]

  • Ensure adequate ventilation.[4][8] Use only outdoors or in a well-ventilated area.[2][3][4]

  • Avoid the formation of dust and aerosols.[4][8][9]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][7]

Storage:

  • Keep the container tightly closed.[2][3][5][8]

  • Store in a cool, dry, and well-ventilated area.[3][5]

  • The substance is light and air-sensitive; store accordingly.[4]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.[4][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[7] Get medical attention if irritation develops or persists.[4][7]
Inhalation Move the victim to fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[7][8] Seek immediate medical attention.[4][5]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Containment:

  • For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container.[5]

  • For a large spill, shovel the material into a suitable container.[5]

  • Avoid generating dust.[4][8][9]

  • Clean the contaminated surface with water.[5]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3]

  • Do not let the product enter drains.[4][9]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) B->C D Weigh/Handle Chemical in Ventilated Area C->D E Avoid Dust Generation D->E K Spill Occurs D->K L Exposure Occurs (Skin/Eye/Inhalation) D->L F Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area E->F G Decontaminate Work Area F->G H Dispose of Waste (According to Regulations) G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J M Evacuate Area (if necessary) K->M O Contain Spill & Clean Up K->O N Follow First Aid Procedures L->N P Seek Medical Attention N->P

Caption: Logical workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.